Diethyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQFQKUNVCTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Record name | DIETHYL SULFIDE | |
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DSSTOX Substance ID |
DTXSID5027146 | |
| Record name | Diethyl sulfide | |
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Molecular Weight |
90.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour | |
| Record name | DIETHYL SULFIDE | |
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| Record name | Diethyl sulfide | |
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| Record name | Diethyl sulfide | |
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| Record name | Diethyl sulfide | |
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Boiling Point |
92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | 1,1'-Thiobisethane | |
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| Record name | Diethyl sulfide | |
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Flash Point |
-6.7 °C, -10 °C (14 °F) closed cup | |
| Record name | Diethyl sulfide | |
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| Record name | 1,1'-Thiobisethane | |
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Solubility |
Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil | |
| Record name | 1,1'-Thiobisethane | |
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| Record name | Diethyl sulfide | |
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| Record name | Diethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.8362 g/cu cm at 20 °C, 0.836-0.841 | |
| Record name | 1,1'-Thiobisethane | |
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| Record name | Diethyl sulfide | |
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Vapor Density |
3.11 (AIR= 1) | |
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Vapor Pressure |
60.2 [mmHg], 60.2 mm Hg at 25 °C | |
| Record name | Diethyl sulfide | |
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Color/Form |
Liquid, Colorless, oily liquid | |
CAS No. |
352-93-2, 68990-36-3 | |
| Record name | DIETHYL SULFIDE | |
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| Record name | Ethyl sulfide | |
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| Record name | Diethyl sulfide | |
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| Record name | Diethyl sulphide | |
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| Record name | DIETHYL SULFIDE | |
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| Record name | Diethyl sulfide | |
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Melting Point |
-103.9 °C, -102.05 °C | |
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| Record name | Diethyl sulfide | |
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Foundational & Exploratory
Technical Guide: Synthesis of Diethyl Sulfide via Nucleophilic Substitution
Abstract
This technical guide details the synthesis of diethyl sulfide (
Theoretical Framework
Reaction Mechanism
The formation of this compound proceeds through a classic Williamson ether-type synthesis , specifically a bimolecular nucleophilic substitution (
Reaction Stoichiometry:
Kinetic Considerations:
As an
Side Reactions & Impurities
-
Elimination (E2): While sulfide is a strong nucleophile, it is a relatively weak base compared to alkoxides. However, at high temperatures, minor elimination of HBr from ethyl bromide can yield ethylene (
). -
Sulfonium Salt Formation: Excess ethyl bromide can lead to the alkylation of the product, forming triethylsulfonium bromide (
), a water-soluble salt. -
Oxidation: Sulfides are easily oxidized to sulfoxides (
) and sulfones ( ) by atmospheric oxygen. An inert atmosphere ( or ) is recommended.
Experimental Strategy & Safety
Reagent Properties
| Reagent | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazard Class |
| Ethyl Bromide | 108.97 | 38.4 | 1.46 | Volatile, Toxic |
| Sodium Sulfide ( | 240.18 | N/A (Solid) | 1.43 | Corrosive, Hygroscopic |
| This compound | 90.19 | 92.0 | 0.837 | Flammable, Stench |
Critical Safety: Odor Control
This compound possesses a pervasive, garlic-like stench detectable at ppb levels.
-
Containment: All operations must occur in a high-efficiency fume hood.
-
Neutralization: Glassware must be treated with an oxidizing solution (10% sodium hypochlorite or hydrogen peroxide) before removal from the hood to oxidize residual sulfide to odorless sulfoxide/sulfone.
Detailed Synthesis Protocol
Scale: 1.0 Molar (Theoretical Yield: ~90g) Reference: Adapted from Organicum and standard Vogel protocols [1, 2].
Apparatus Setup
-
Vessel: 1L 3-neck round-bottom flask (RBF).
-
Attachments: High-efficiency reflux condenser (double-surface preferred due to EtBr volatility), pressure-equalizing addition funnel, mechanical stirrer (or heavy-duty magnetic bar), and nitrogen inlet.
-
Temperature Control: Water bath (initial) and oil bath (reflux).
Step-by-Step Procedure
-
Solvation of Nucleophile:
-
Charge the RBF with 240 g Sodium Sulfide Nonahydrate (
, 1.0 mol) . -
Add 250 mL distilled water and 50 mL Ethanol (95%) . Stir until fully dissolved.
-
Note: The addition of alcohol increases the solubility of the alkyl halide in the aqueous phase, accelerating the biphasic reaction.
-
-
Controlled Addition:
-
Cool the mixture to ~40°C.
-
Charge the addition funnel with 218 g Ethyl Bromide (2.0 mol) .
-
Crucial: Add Ethyl Bromide dropwise over 45–60 minutes.
-
Reasoning: Ethyl bromide (bp 38°C) is highly volatile. Rapid addition will cause it to flash off before reacting. The condenser coolant must be <10°C.
-
-
Reflux Phase:
-
Once addition is complete, gradually raise the bath temperature to mild reflux (~60-70°C internal).
-
Maintain vigorous stirring for 5–6 hours .
-
Visual Cue: Two layers will form.[2] The upper organic layer (product) will darken slightly; the lower aqueous layer contains NaBr.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel. Separate the upper organic layer (crude this compound).
-
Extraction: Extract the aqueous layer with
mL diethyl ether to recover dissolved product. Combine with the main organic layer. -
Washing: Wash the combined organics with:
-
50 mL 10% NaOH (removes potential thiol byproducts).
-
50 mL Water.
-
-
Drying: Dry over anhydrous Calcium Chloride (
) for 1 hour. Filter.
-
-
Purification (Distillation):
-
Perform a simple distillation under atmospheric pressure.
-
Fraction 1 (35–40°C): Unreacted Ethyl Bromide / Ether.
-
Fraction 2 (90–93°C): Pure this compound .
-
Visualization of Workflows
Reaction Mechanism ( )
The following diagram illustrates the bimolecular transition state where the sulfide orbital overlaps with the antibonding orbital of the C-Br bond.
Figure 1: Mechanistic pathway showing the concerted
Experimental Workflow
This flowchart maps the critical process steps from setup to isolation.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatilization of EtBr | Ensure condenser coolant is <10°C; add EtBr slower. |
| Product smells "rotten" | Thiol impurities | Wash organic layer thoroughly with 10% NaOH. |
| Solid precipitate during reflux | NaBr saturation | This is normal. Ensure stirring is vigorous to prevent caking. |
| Emulsion formation | Phase density similarity | Add saturated NaCl (brine) to increase aqueous density and force separation. |
References
-
Becker, H. G. O., et al. Organicum: Practical Handbook of Organic Chemistry.[1] Addison-Wesley Pub. Co, 1973.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9609, this compound. [Link]
-
NIST Mass Spectrometry Data Center. This compound.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Sciencemadness Discussion Board - Diethylsulfide from potassium ethylsulfate and sodium sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Guide: Thermal Decomposition Pathways of Diethyl Sulfide (DES)
[1]
Executive Summary
Diethyl sulfide (DES,
Fundamental Thermodynamics & Kinetics
To predict the behavior of DES under thermal stress, one must first understand the bond dissociation energies (BDE) that govern the initial decomposition steps. The thermal lability of DES is dictated by the relative weakness of the carbon-sulfur bond compared to carbon-carbon bonds.
Bond Dissociation Energy (BDE) Landscape
The decomposition of DES is a competition between two primary initiation channels. The choice of pathway is heavily temperature-dependent.
| Bond Type | Bond Position | Approx. BDE (kcal/mol) | Kinetic Implication |
| C–S | ~71–74 | Primary Radical Scission Point. The weakest link in the molecule.[1][2] | |
| C–H ( | ~96–98 | Involved in | |
| C–C | ~85–88 | Generally stable until very high temperatures (>800°C).[1][2] |
Key Insight: While the C-S bond is thermodynamically weaker, the
Mechanistic Pathways: The Radical vs. Molecular Competition
The thermal decomposition of DES is not a singular event but a bifurcated cascade.
Pathway A: Unimolecular Retro-Ene Elimination (Dominant <650°C)
This is a concerted, non-radical mechanism.[1] A
-
Stoichiometry:
[1][2] -
Secondary Step: The resulting ethanethiol is thermally unstable and further decomposes:
Pathway B: Homolytic Fission (Dominant >700°C)
At higher thermal energies, the vibrational energy overcomes the C-S bond strength directly, generating free radicals.
-
Initiation:
(Ethyl + Ethylthiyl radicals)[1] -
Propagation: These radicals abstract hydrogen from intact DES or recombine to form secondary products like diethyl disulfide (
) and ethane ( ).[1]
Pathway Visualization
The following diagram illustrates the competing decay channels and downstream products.
Figure 1: Bifurcated decomposition pathways of this compound showing the competition between concerted elimination and radical fission.[1]
Experimental Methodologies
To accurately characterize these pathways, a Turbulent Flow Reactor is the gold standard. Unlike batch reactors, flow reactors allow for precise control of residence time (
Protocol: Flow Reactor Pyrolysis
Objective: Determine the rate constant
Equipment Required:
-
Quartz Tube Reactor (Plug flow assumption).[1]
-
Three-zone Tube Furnace (Isothermal zone control).[1]
-
Mass Flow Controllers (MFC) for
(diluent) and DES vapor. -
Online GC-MS/FID (Gas Chromatography - Mass Spectrometry/Flame Ionization Detector).[1]
Step-by-Step Workflow:
-
Feed Generation:
-
Saturate a nitrogen carrier stream with DES by bubbling
through liquid DES chilled to 0°C (vapor pressure ~15 mmHg). -
Target a feed concentration of ~500-1000 ppm to prevent soot formation.
-
-
Reactor Conditions:
-
Pressure: 1 atm (101.3 kPa).[1]
-
Temperature Ramp: 500°C to 800°C in 25°C increments.
-
Residence Time (
): Maintain 0.05 – 0.1 seconds. Calculate based on the heated gas volume expansion.
-
-
Sampling & Analysis:
-
Direct the reactor effluent via heated transfer lines (>150°C) to the GC sampling loop to prevent condensation of heavy disulfides.
-
Quantification: Use Ethylene as the primary marker for conversion extent.
-
Experimental Workflow Diagram
Figure 2: Schematic of a typical flow reactor setup for determining sulfide pyrolysis kinetics.
Product Distribution & Data Analysis
The following table summarizes the expected product evolution based on temperature zones. This data is critical for validating simulation models (e.g., Chemkin).[1]
| Temperature Zone | Dominant Mechanism | Major Products (>10 mol%) | Minor Products (<5 mol%) |
| Low (< 550°C) | Incipient Elimination | Unreacted DES, Ethylene | Ethanethiol |
| Medium (600-700°C) | Mixed (Elimination + Radical) | Ethylene, Ethanethiol, Ethane | Methane, |
| High (> 750°C) | Radical Fragmentation | Ethylene, Methane, | Thiophene, Acetylene, |
Data Interpretation Note: The appearance of Thiophene at high temperatures is a critical marker. It indicates the formation of sulfur-containing radicals attacking unsaturated hydrocarbons (acetylene/ethylene), forming a stable aromatic ring. This is often the "terminal" sulfur species in high-temp processes.
Implications for Applied Science
Drug Development & Stability
For pharmaceutical scientists, DES represents a "worst-case" moiety for thermal stability.[1]
-
Impurity Profiling: If a drug substance contains a thioether linkage, expect degradation products (thiols/alkenes) if processing temperatures (e.g., melt extrusion, spray drying) exceed 150-200°C, even though pure DES requires higher temps.[1] The solid-state lattice energy often lowers the activation barrier.
-
Odor Control: The formation of ethanethiol (rotten egg smell) and
at trace levels (ppm) can lead to batch rejection.
Chemical Warfare Agent (CWA) Destruction
DES is the standard simulant for Mustard Gas (HD) (
-
Destruction Efficiency: To achieve 99.99% destruction of HD, incinerators must operate well above the DES stability limit. The data shows that 740°C is required for ~80% destruction at short residence times; therefore, operational baselines for HD incinerators are typically set >1000°C to ensure complete mineralization to
(in oxidative mode) or complete pyrolysis.
References
-
Flow reactor pyrolysis of this compound. ResearchGate. [Link]
-
Experimental and computational study of this compound pyrolysis and mechanism. ResearchGate. [Link]
-
This compound - Gas Phase Kinetics Database. NIST Chemistry WebBook. [Link][1]
-
An experimental, theoretical and kinetic-modeling study of hydrogen sulfide pyrolysis and oxidation. ResearchGate. [Link]
An In-depth Technical Guide to Diethyl Sulfide as a Lewis Base in Chemical Reactions
Abstract
This technical guide provides a comprehensive exploration of diethyl sulfide ((CH₃CH₂)₂S) and its role as a Lewis base in a variety of chemical transformations. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and reaction outcomes. We will delve into the fundamental principles of its Lewis basicity, its coordination chemistry with various Lewis acids, and its application in the formation of sulfonium salts and as a ligand in transition metal catalysis. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Chemical Persona of this compound
This compound, a structurally simple thioether, is a colorless liquid with a characteristic pungent odor.[1][2] While its physical properties are well-documented, its utility in synthetic chemistry is primarily dictated by the lone pairs of electrons on the sulfur atom, which confer its Lewis basic character.[1][3] In the lexicon of Lewis acid-base theory, a Lewis base is an electron-pair donor.[3] this compound fulfills this role by donating one of its sulfur lone pairs to an electron-pair acceptor, or Lewis acid, to form a Lewis adduct.[3]
The sulfur atom in this compound, being less electronegative and more polarizable than the oxygen in its ether analog, diethyl ether, renders it a "soft" Lewis base. This classification is crucial as it predicts a stronger interaction with "soft" Lewis acids, such as transition metals and halogens, in accordance with Hard/Soft Acid/Base (HSAB) theory. This guide will explore the practical implications of this property in various chemical contexts.
Fundamental Lewis Basicity and Adduct Formation
The interaction of this compound with a Lewis acid is the cornerstone of its reactivity. This interaction can range from a weak association to the formation of a stable covalent bond, resulting in a Lewis adduct.[3]
Interaction with Halogens and Protic Acids
A classic example of this compound's Lewis basicity is its reaction with halogens. For instance, with bromine, it forms a stable salt known as diethylbromosulfonium bromide.[1][2]
(CH₃CH₂)₂S + Br₂ → [(CH₃CH₂)₂SBr]⁺Br⁻
This reaction proceeds through the donation of a lone pair from the sulfur atom to one of the bromine atoms, leading to the heterolytic cleavage of the Br-Br bond.
With protic acids, the sulfur atom can be protonated, although this typically requires strong acids. The resulting sulfonium ion is a key intermediate in certain acid-catalyzed reactions.
Coordination with Metal-Based Lewis Acids
This compound readily forms coordination complexes with a wide array of metal-based Lewis acids.[4] The nature of the metal and its ligand environment significantly influences the stability and reactivity of the resulting adduct. It is commonly used as a solvent for anhydrous mineral salts and in plating baths for coating metals with gold or silver.
A notable example is its coordination to platinum(II), forming complexes like cis-PtCl₂(S(CH₂CH₃)₂)₂.[1][2] The formation of such complexes is a testament to the soft-soft interaction between the sulfur donor and the platinum center. Similarly, it forms complexes with copper(I) halides, such as [(C₂H₅)₂S]₃[CuI]₄.[5]
The formation of these adducts can be rationalized by the donation of electron density from the sulfur's highest occupied molecular orbital (HOMO) to the Lewis acid's lowest unoccupied molecular orbital (LUMO).
This compound in the Synthesis of Sulfonium Salts
One of the most significant applications of this compound's Lewis basicity is in the formation of trialkylsulfonium salts.[6] These salts are versatile reagents in organic synthesis, serving as alkylating agents and precursors to sulfur ylides.[7][8]
Synthesis via Alkylation
The reaction of this compound with an alkyl halide (R-X) leads to the formation of a triethylsulfonium salt. This is an Sₙ2 reaction where the sulfur atom acts as the nucleophile.[6]
(CH₃CH₂)₂S + R-X → [(CH₃CH₂)₂S-R]⁺X⁻
The choice of the alkylating agent and the reaction conditions are critical for the successful synthesis of these salts. Primary alkyl halides are generally more reactive than secondary or tertiary halides due to reduced steric hindrance.
Reactivity of Sulfonium Salts
Trialkylsulfonium salts can act as electrophiles, transferring an alkyl group to a nucleophile, with this compound serving as the leaving group.[9] This reactivity is harnessed in various biological and synthetic methylation reactions.[9]
Furthermore, deprotonation of a carbon atom adjacent to the positively charged sulfur in a sulfonium salt generates a sulfur ylide. These ylides are powerful nucleophiles used in the synthesis of epoxides and cyclopropanes.[8]
This compound as a Ligand in Homogeneous Catalysis
The ability of this compound to coordinate to transition metals makes it a valuable ligand in homogeneous catalysis.[10] While not as widely used as phosphine ligands, thioethers like this compound can modulate the electronic and steric properties of a metal center, thereby influencing the catalytic activity and selectivity.
Role in Catalyst Stabilization and Activation
In some catalytic systems, this compound can act as a labile ligand, temporarily occupying a coordination site on the metal center. Its dissociation can open up a vacant site for substrate binding and subsequent catalytic transformation. This dynamic coordination-dissociation equilibrium is a key feature in many catalytic cycles.
Influence on Reaction Selectivity
The steric bulk of the ethyl groups in this compound can influence the stereoselectivity of a catalytic reaction by creating a specific chiral environment around the metal center. While this compound itself is achiral, its coordination can contribute to the overall steric landscape of the catalyst.
Experimental Protocols
Protocol for the Synthesis of a Platinum(II)-Diethyl Sulfide Complex
Objective: To synthesize cis-dichlorobis(this compound)platinum(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a known amount of K₂[PtCl₄] in a minimal amount of deionized water.
-
In a separate flask, dissolve an excess (at least 2 equivalents) of this compound in ethanol.
-
Slowly add the this compound solution to the aqueous solution of K₂[PtCl₄] with constant stirring.
-
A yellow precipitate of cis-[PtCl₂(SEt₂)₂] will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with water, followed by a small amount of cold ethanol.
-
Dry the product in a desiccator.
Characterization: The product can be characterized by melting point determination, elemental analysis, and spectroscopic techniques such as FT-IR and NMR.
Protocol for the Synthesis of a Triethylsulfonium Salt
Objective: To synthesize triethylsulfonium iodide.
Materials:
-
This compound
-
Ethyl iodide
-
Anhydrous diethyl ether
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the volatility and odor of the reactants.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of this compound and ethyl iodide.
-
The reaction is typically exothermic; cooling may be necessary to control the reaction rate.
-
Stir the mixture at room temperature for several hours or gently heat under reflux to drive the reaction to completion.
-
A white solid, triethylsulfonium iodide, will precipitate from the reaction mixture.
-
Cool the mixture and add anhydrous diethyl ether to facilitate complete precipitation.
-
Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Characterization: The product can be characterized by its melting point and NMR spectroscopy.
Quantitative Data Summary
| Compound/Complex | Property | Value | Reference |
| This compound | Molar Mass | 90.18 g·mol⁻¹ | [1] |
| Boiling Point | 92 °C | [1] | |
| Density | 0.837 g/cm³ | [1] | |
| cis-[PtCl₂(SEt₂)₂] | Appearance | Yellow solid | [1][2] |
Conclusion and Future Outlook
This compound, despite its simple structure, exhibits a rich and versatile chemistry rooted in its Lewis basicity. Its ability to form stable adducts with a wide range of Lewis acids, act as a precursor to valuable sulfonium salts, and function as a ligand in catalysis underscores its importance in modern synthetic chemistry. For researchers in drug development, understanding the principles outlined in this guide can inform the design of novel synthetic routes and the development of new catalytic systems. Future research will likely focus on the development of chiral thioether ligands for asymmetric catalysis and the exploration of sulfonium salts in novel synthetic methodologies.
References
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound - Wikiwand Source: Wikiwand URL: [Link]
-
Title: Synthetic Applications of Sulfonium Salts Source: PMC URL: [Link]
-
Title: Synthesis and characterization of some halocopper(I)-alkyl sulfide complexes including the crystal structure of .mu.-(this compound)-bis(this compound)tetra-.mu.-iodo-tetracopper(I), [(C2H5)2S]3[CuI]4 Source: ACS Publications URL: [Link]
-
Title: Recent Developments in Stereoselective Reactions of Sulfonium Ylides Source: MDPI URL: [Link]
-
Title: Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors Source: University of Minnesota Digital Conservancy URL: [Link]
-
Title: Lewis acids and bases - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Lewis acid catalysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Organic sulfide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1. Nucleophilicity of Sulfur Compounds Source: Michigan State University Chemistry Department URL: [Link]
-
Title: 11.1: Organometallic Ligands - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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A Comprehensive Technical Guide to the Thermodynamic Data and Enthalpy of Formation of Diethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Influence of Thermodynamic Data in Scientific Advancement
In the intricate world of molecular science and drug development, a thorough understanding of the fundamental physicochemical properties of compounds is paramount. Among these, thermodynamic data, particularly the enthalpy of formation, provides a critical lens through which we can view the stability, reactivity, and potential energy landscape of a molecule. Diethyl sulfide ((C₂H₅)₂S), a simple thioether, serves as an important model compound and finds relevance in various chemical contexts. This guide offers an in-depth exploration of its thermodynamic properties, focusing on the enthalpy of formation, the methodologies for its determination, and the profound implications of this data for scientific research and pharmaceutical development. A solid grasp of these principles is essential for predicting reaction outcomes, designing stable pharmaceutical formulations, and ultimately, accelerating the discovery of novel therapeutics.[1][2]
Core Thermodynamic Data of this compound
The thermodynamic properties of this compound have been meticulously characterized through various experimental and computational methods. The following tables summarize the key data, providing a quantitative foundation for understanding its energetic characteristics.
Table 1: Standard Enthalpy of Formation of this compound
| Phase | ΔfH° (kJ/mol) | Method | Reference |
| Gas | -83.5 ± 2.3 | Combustion Calorimetry | Voronkov, Klyuchnikov, et al., 1989[3] |
| Gas | -82.72 ± 0.79 | Combustion Calorimetry | Hubbard, Good, et al., 1958[3] |
| Liquid | -119.3 ± 2.0 | Combustion Calorimetry | Voronkov, Klyuchnikov, et al., 1989[3] |
| Liquid | -119.4 ± 0.84 | Combustion Calorimetry (Reanalyzed) | Hubbard, Good, et al., 1958; Cox and Pilcher, 1970[3] |
Table 2: Other Key Thermodynamic Data for this compound
| Property | Value | Units | Reference |
| Standard Enthalpy of Combustion (Liquid) | -3486.1 ± 0.67 | kJ/mol | Hubbard, Good, et al., 1958[3] |
| Enthalpy of Vaporization (ΔvapH°) | 35.9 ± 0.6 | kJ/mol | N/A (Average of 8 values)[3] |
| Enthalpy of Fusion (ΔfusH) | 11.903 | kJ/mol | Scott, Finke, et al., 1952[4][5] |
| Standard Molar Entropy (Liquid) (S°) | 269.28 | J/mol*K | Scott, Finke, et al., 1952[3] |
Methodologies for Determining Enthalpy of Formation
The accurate determination of the enthalpy of formation is a cornerstone of thermochemistry. Both experimental and computational approaches are employed, each with its own set of principles and considerations.
Experimental Approach: Combustion Calorimetry
Combustion calorimetry stands as a primary experimental technique for determining the enthalpy of formation of organic compounds.[6] The underlying principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
-
High-Pressure Oxygen: Ensures complete and rapid combustion, leading to well-defined products (CO₂, H₂O, and SO₂ in the case of sulfur-containing compounds).
-
Adiabatic or Isoperibol Setup: The calorimeter is designed to either prevent heat exchange with the surroundings (adiabatic) or to have a constant temperature jacket (isoperibol) to accurately account for any heat loss.
-
Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the system. This step is crucial for converting the measured temperature change into an accurate heat value.
-
Rotating Bomb: For compounds containing elements like sulfur or halogens, a rotating bomb calorimeter is often necessary.[6] This rotation ensures that the combustion products dissolve uniformly in the bomb solution, leading to a well-defined final state and more accurate corrections for the heats of solution.
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a platinum crucible).
-
Calorimeter Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen (typically to ~30 atm). A small, known amount of water is often added to the bomb to saturate the atmosphere and ensure a defined final state for the products.
-
Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the oxygen, and the heat of solution of the gaseous products (CO₂ and SO₂) in the bomb water.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).
Figure 1: Experimental workflow for determining the enthalpy of formation of this compound via combustion calorimetry.
Computational Chemistry Approach
With the advancement of computational power and theoretical models, ab initio and density functional theory (DFT) methods have become invaluable tools for predicting thermodynamic properties.[7][8] These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.
-
Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, isodesmic reactions are often employed.[8] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for such a reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule (this compound) can be accurately determined.
-
High-Level Ab Initio Methods: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for their high accuracy in calculating molecular energies.[9]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for larger molecules.[8]
Figure 2: A generalized workflow for the computational determination of the enthalpy of formation using an isodesmic reaction scheme.
Significance and Application in Drug Development
Thermodynamic data, including the enthalpy of formation, are not merely academic values; they have profound practical implications in the field of drug discovery and development.[1][10][[“]]
-
Understanding Molecular Interactions: The binding of a drug candidate to its target protein is a thermodynamic process governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG).[12] A favorable binding affinity is a prerequisite for a successful drug.
-
Lead Optimization: During lead optimization, medicinal chemists systematically modify a compound's structure to improve its affinity and selectivity. Thermodynamic profiling, often using techniques like Isothermal Titration Calorimetry (ITC), can reveal whether binding is enthalpically or entropically driven.[10] This information guides the rational design of more potent and specific drug candidates. For instance, designing a molecule that forms strong hydrogen bonds with the target (an enthalpically favorable process) can lead to improved efficacy.
-
Predicting Stability and Reactivity: The enthalpy of formation is a direct measure of a molecule's thermodynamic stability. This is crucial for assessing the shelf-life of a drug and its potential for degradation under various conditions. It also informs the potential for unwanted reactions during synthesis, formulation, and in vivo.
-
Computational Drug Design: Thermodynamic parameters are essential inputs for computational models that predict drug-target interactions and binding affinities.[[“]] Accurate data for model compounds like this compound helps in the parameterization and validation of these computational tools, leading to more reliable predictions and a more efficient drug discovery pipeline.
Conclusion
The enthalpy of formation and related thermodynamic data for this compound provide a fundamental understanding of its energetic properties. The rigorous experimental and computational methodologies employed to determine these values ensure their reliability and utility. For researchers in the pharmaceutical sciences, this information transcends basic chemistry, offering critical insights that can inform rational drug design, predict molecular behavior, and ultimately contribute to the development of safer and more effective medicines. A comprehensive evaluation of thermodynamic parameters early in the drug development process is vital for optimizing the energetic interaction profile of a drug candidate while maintaining favorable pharmacological properties.[1]
References
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][4]
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Månsson, M., & Hubbard, W. N. (1983). The Enthalpies of Combustion and Formation of 2,2′-Dichloroethyl Sulfide. Journal of Chemical Thermodynamics, 15(7), 673-679. Retrieved from [Link][6]
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Getahun, A. M. (2022). Thermodynamic Study and Oxidation Products for the Reaction of Methyl Ethyl Sulfide CH3SCH2CH3 With O2 at Standard. Chemical Methodologies, 6(3), 221-230. Retrieved from [Link][7]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][3]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][5]
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Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 7(4), 299-314. Retrieved from [Link][1]
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Paraskevas, P. D., Sabbe, M. K., & Reyniers, M. F. (2013). Experimental and computational study of this compound pyrolysis and mechanism. The Journal of Physical Chemistry A, 117(34), 8044-8060. Retrieved from [Link][8]
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Simmie, J. M., & Somers, K. P. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 122(49), 9579-9593. Retrieved from [Link][9]
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Freire, E. (2009). The application of thermodynamic methods in drug design. In Silico Biology, 9(3-4), 239-246. Retrieved from [Link][12]
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Holdgate, G. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. Retrieved from [Link][10]
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Chegg. (2019). Solved The complete combustion of 6.72x10 3 mol of dimethyl. Retrieved from [Link][15]
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Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Retrieved from [Link][[“]]
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Singh, S., & Singh, V. (2020). Importance of Thermodynamics in Drug Designing. Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link][2]
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Diethyl Sulfide's Electronic Structure
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, first-principles-based workflow for elucidating the electronic structure of diethyl sulfide ((CH₃CH₂)₂S). Moving beyond a simple recitation of steps, this document details the causality behind methodological choices, grounding the computational protocol in established theory to ensure accuracy and reproducibility. We will explore the optimization of the molecular geometry, the analysis of frontier molecular orbitals (HOMO-LUMO), and the interpretation of the molecular electrostatic potential (MEP) map. The insights derived from these quantum chemical calculations are crucial for understanding the reactivity, stability, and potential intermolecular interactions of thioether moieties, which are prevalent in numerous pharmaceutical compounds and biological systems.[1][2] This guide is designed to empower researchers to apply these robust computational techniques to their own molecular systems of interest.
Introduction: The Significance of the Thioether Functional Group
This compound is a simple, yet representative, organosulfur compound featuring a thioether linkage (C-S-C).[3][4] While seemingly basic, its electronic properties are foundational to the behavior of more complex molecules where this moiety is present. In the context of drug development, sulfur-containing functional groups are found in a wide array of approved therapeutic agents.[2] The sulfur atom, with its available lone pairs and its ability to participate in various oxidation states, often plays a critical role in a drug's mechanism of action, metabolic fate, and binding affinity to biological targets.[1][5]
Therefore, a precise understanding of the electron distribution, orbital energies, and reactive sites of a molecule like this compound provides a validated blueprint for predicting the behavior of more complex, pharmaceutically relevant structures. This guide will employ Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this nature.[6][7]
Theoretical Framework and Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.
-
Why Density Functional Theory (DFT)? For a molecule of this size, DFT provides an excellent compromise between the high computational expense of post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster) and the lower accuracy of semi-empirical methods.[8] DFT calculates the electronic energy based on the molecule's electron density, making it efficient enough for routine analysis without sacrificing significant accuracy in predicting geometries and electronic properties.[7]
-
Causality of Functional Selection (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in many pure DFT functionals. This often leads to more accurate descriptions of thermochemistry and barrier heights, making it a robust and widely validated choice for organic molecules.[9]
-
Justification for Basis Set Selection (6-311+G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for the electron density to arrange itself accurately.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are large and spread out, and they are absolutely essential for accurately describing the lone pairs of electrons on the sulfur atom, which are not tightly bound to the nucleus.
-
(d,p) : These are polarization functions. The 'd' functions on heavy atoms (like C and S) and 'p' functions on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of the electric field of other atoms. This is crucial for accurately modeling the geometry and bonding in the C-S-C linkage.
-
The Computational Workflow: A Step-by-Step Protocol
The process of analyzing the electronic structure follows a logical and self-validating sequence. Each step builds upon the previous one to ensure the final properties are derived from a physically realistic molecular representation.
Caption: Computational workflow for electronic structure analysis.
Protocol 1: Geometry Optimization
The first and most critical step is to find the lowest energy conformation of the molecule. Electronic properties calculated from an unrealistic geometry are physically meaningless.
-
Construct the Molecule: Using a molecular editor like Avogadro, build the this compound molecule (S(CC)₂).[10][11] Use the software's built-in force field optimization to generate a reasonable starting structure.
-
Prepare the Input File: Create a text file for the quantum chemistry software (e.g., Gaussian, ORCA, GAMESS).[12][13] The essential components are:
-
Route Section (# line): Specifies the calculation type. #p Opt Freq B3LYP/6-311+G(d,p)
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization. This is a self-validation step; the absence of imaginary frequencies confirms the structure is a true energy minimum.
-
B3LYP/6-311+G(d,p): Specifies our chosen level of theory.
-
-
Charge and Multiplicity: For neutral this compound with all electrons paired, this is 0 1.
-
Atomic Coordinates: Paste the coordinates from the molecular editor.
-
-
Execute the Calculation: Submit the input file to the chosen quantum chemistry program.
-
Verify the Output: After the calculation completes, check the output file to confirm:
-
The optimization converged successfully.
-
The frequency calculation shows zero imaginary frequencies.
-
Protocol 2: Electronic Property Calculation
Using the optimized geometry, we now perform a "single point" calculation to derive the electronic properties of interest.
-
Prepare a New Input File: Copy the previous input file.
-
Modify the Route Section: Remove the Opt and Freq keywords. Add keywords to request the desired output (e.g., pop=full in Gaussian to get full orbital information). #p B3LYP/6-311+G(d,p) pop=full
-
Use Optimized Coordinates: Replace the initial coordinates with the final, optimized coordinates from the output of Protocol 1.
-
Execute the Calculation: Run the single-point calculation.
-
Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Results and Scientific Interpretation
The output of these calculations provides quantitative data that describes the molecule's electronic character.
Calculated Electronic Properties
| Property | Calculated Value (Hartrees) | Calculated Value (eV) |
| Total Energy | Value from Optimization Output | Value x 27.2114 |
| HOMO Energy | Value from SP Output | Value x 27.2114 |
| LUMO Energy | Value from SP Output | Value x 27.2114 |
| HOMO-LUMO Gap | |LUMO - HOMO| | |LUMO - HOMO| |
(Note: Actual values will be generated upon running the specific calculation and should be filled in accordingly.)
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the "frontier" orbitals, and they are key to understanding chemical reactivity.[14]
-
HOMO: This orbital represents the location of the most energetic and easily donated electrons. It indicates the sites susceptible to electrophilic attack . For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons.
-
LUMO: This is the lowest energy orbital available to accept electrons. It indicates the sites susceptible to nucleophilic attack .
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of kinetic stability.[15] A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Caption: Conceptual diagram of HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[16] It is generated by calculating the electrostatic potential at points on a constant electron density surface.
-
Interpretation: A color scale is used to represent the potential.[17][18]
-
Red / Yellow (Negative Potential): Regions of high electron density, indicating electron-rich areas. These are the most likely sites for interaction with electrophiles (positive charges).
-
Blue / Green (Positive Potential): Regions of low electron density or electron-poor areas, often due to the pull of electronegative atoms. These are the sites for nucleophilic attack (negative charges).
-
For this compound, the MEP map will unequivocally show a region of intense negative potential (red) localized on the sulfur atom, corresponding to its lone pairs of electrons. This visually confirms the sulfur atom as the primary nucleophilic center and a Lewis base.[3] The regions around the hydrogen atoms of the ethyl groups will exhibit a positive potential (blue/green).
Application in Drug Discovery and Molecular Design
The computational insights derived from this analysis have direct, practical applications for medicinal chemists and drug development professionals:
-
Predicting Metabolism: The identification of the nucleophilic sulfur atom suggests it could be a site for metabolic oxidation (e.g., by cytochrome P450 enzymes) to form sulfoxides and sulfones, a common metabolic pathway for thioether-containing drugs.
-
Understanding Drug-Receptor Interactions: If a thioether moiety is part of a drug molecule designed to fit into a protein's active site, the MEP map can predict potential interactions. The electron-rich sulfur could form favorable interactions with hydrogen bond donors (e.g., -NH or -OH groups on amino acid residues) or positively charged metal cofactors in the receptor.
-
Guiding Lead Optimization: If a lead compound shows toxicity related to its thioether group, chemists can use this computational analysis as a baseline. By adding electron-withdrawing groups nearby, they can modulate the electron density on the sulfur, potentially reducing its nucleophilicity and mitigating unwanted side reactions, while using further calculations to ensure desired binding properties are maintained.
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound's electronic structure. By carefully selecting the level of theory (B3LYP/6-311+G(d,p)) and following a logical sequence of geometry optimization and property calculation, we can generate reliable data on the molecule's frontier orbitals and electrostatic potential. The interpretation of this data provides fundamental insights into chemical reactivity, stability, and intermolecular interactions, serving as an invaluable predictive tool for researchers in drug discovery and materials science.
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Wang, Y., et al. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. ACS Omega. Retrieved from [Link]
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ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]
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Avogadro Chemistry. (2024). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! YouTube. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(23), 8206. Retrieved from [Link]
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Zhao, H., et al. (2022). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 7(12), 10355–10368. Retrieved from [Link]
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ResearchGate. (n.d.). Excited State Electronic Structure of Dimethyl Disulfide Involved in Photodissociation at ∼200 nm. Retrieved from [Link]
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Gordon Research Group. (n.d.). The General Atomic and Molecular Electronic Structure System (GAMESS). Iowa State University. Retrieved from [Link]
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Liu, X., et al. (2023). A Density Functional Theory-Based Particle Swarm Optimization Investigation of Metal Sulfide Phases for Ni-Based Catalysts. Catalysts, 13(3), 548. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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SB. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved from [Link]
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Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112792. Retrieved from [Link]
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ProQuest. (n.d.). Computational Enzymology on Sulfur-Containing Enzymes: From Method to Application. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
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Williams, D. L. (2018). Computational Chemistry with Gaussian Software L13 4448. YouTube. Retrieved from [Link]
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Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
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ResearchGate. (n.d.). Application of an approximate density-functional method to sulfur containing compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Density functional theory (DFT) calculations of the interactions between sulfides clusters and vermiculite surface. Retrieved from [Link]
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Luu, T. G., & Kim, H.-K. (2023). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Organic & Biomolecular Chemistry, 21(21), 4419-4437. Retrieved from [Link]
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PubMed. (n.d.). GAMESS as a free quantum-mechanical platform for drug research. Retrieved from [Link]
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Neese, F. (n.d.). Lecture: Introduction to the ORCA Program System. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]
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ACS Publications. (n.d.). A Gaussian-3 Study of the Photodissociation Channels of Propylene Sulfide. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. PMC. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]
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chemmunicate ! (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. YouTube. Retrieved from [Link]
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Computational Chemistry. (2021). [ORCA tutorial] H₂O geometry optimization in under 10 mins (2021) [ENG SUB]. YouTube. Retrieved from [Link]
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Molecular Modeling Research Group. (2021). Avogadro + ORCA Tutorial: 12. Electronic Structure Calculations using ORCA Quantum Chemistry Package. YouTube. Retrieved from [Link]
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Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
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Computational Chemistry Group. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
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ResearchGate. (2022). How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule? Retrieved from [Link]
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ACS Publications. (2024). Efficient Mechanochemical Conversion of Elemental Sulfur to Circularly Polarized Luminescent Sulfur Quantum Dots. The Journal of Physical Chemistry C. Retrieved from [Link]
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ResearchGate. (2025). DFT calculation on relaxation and electronic structure of sulfide minerals surfaces in presence of H2O molecule. Retrieved from [Link]
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Unraveling the Thermal Decomposition of Diethyl Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reaction mechanism governing the pyrolysis of diethyl sulfide (C₂H₅)₂S. As a compound of significant interest in various chemical contexts, including as a simulant for chemical warfare agents, a thorough understanding of its thermal decomposition is paramount. This document delves into the intricate network of elementary reactions, encompassing initiation, propagation, and termination steps. We will examine the key products formed, the influence of reaction conditions, and the computational and experimental methodologies employed to elucidate these complex pathways. This guide is intended to be a valuable resource for researchers and professionals seeking a deep, mechanistic understanding of this compound pyrolysis.
Introduction: The Significance of this compound and its Pyrolysis
This compound ((C₂H₅)₂S) is a volatile organosulfur compound with a characteristic garlic-like odor. Beyond its physical properties, it serves as a crucial model compound in several areas of chemical research. Its structural simplicity, featuring two ethyl groups attached to a sulfur atom, makes it an ideal candidate for studying the fundamental chemistry of thioethers. The thermal decomposition, or pyrolysis, of this compound is a process of significant academic and practical importance. Understanding this process is critical for:
-
Chemical Safety and Defense: this compound is recognized as a simulant for sulfur mustard chemical warfare agents.[1][2] A detailed understanding of its decomposition pathways is essential for developing effective detection, decontamination, and disposal technologies.
-
Industrial Processes: Thioethers are present in various industrial streams and can undergo thermal degradation. Knowledge of their pyrolysis mechanisms is vital for process optimization, safety, and minimizing the formation of undesirable byproducts.
-
Combustion and Atmospheric Chemistry: The pyrolysis of organosulfur compounds contributes to the formation of sulfur oxides (SOx) and other atmospheric pollutants. Mechanistic insights aid in the development of cleaner combustion technologies and more accurate atmospheric models.
This guide will provide a detailed examination of the free-radical chain reaction that dictates the pyrolysis of this compound, offering both qualitative and quantitative insights into this complex chemical transformation.
The Core Reaction Mechanism: A Free-Radical Chain Process
The pyrolysis of this compound proceeds through a classic free-radical chain reaction mechanism. This process can be conceptually divided into three key stages: initiation, propagation, and termination. The overall reaction is highly temperature-dependent, with significant decomposition observed at temperatures between 630 and 740 °C.[1][2]
Initiation: The Genesis of Radical Species
The initiation phase is the crucial first step where reactive radical species are generated from the stable this compound molecule. This typically requires a significant energy input, usually in the form of heat, to overcome the activation barrier for bond cleavage. The primary initiation step in this compound pyrolysis is the homolytic cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the molecule.
Reaction I-1: Unimolecular C-S Bond Fission
(C₂H₅)₂S → C₂H₅• + •SC₂H₅
This unimolecular decomposition results in the formation of an ethyl radical (C₂H₅•) and an ethylthio radical (•SC₂H₅). The endothermicity of this reaction, which corresponds to the C-S bond dissociation energy, is a critical parameter governing the initiation rate.
Propagation: The Chain Reaction Cascade
Once initiated, the highly reactive radicals engage in a series of propagation steps. In this phase, a radical reacts with a stable molecule to produce a new radical, thus continuing the chain reaction. These reactions are typically much faster than the initiation step and are responsible for the bulk of the reactant consumption and product formation.
Key propagation reactions in this compound pyrolysis include hydrogen abstraction and β-scission:
Reaction P-1: Hydrogen Abstraction from this compound
The ethyl radical (C₂H₅•) is a strong hydrogen abstractor and can react with a parent this compound molecule:
C₂H₅• + (C₂H₅)₂S → C₂H₆ + CH₃ĊHSC₂H₅
This reaction yields a stable ethane (C₂H₆) molecule and a new, more stable, sulfur-containing radical.
Reaction P-2: β-Scission of the Ethylthio Radical
The ethylthio radical (•SC₂H₅) can undergo β-scission, a process where a bond beta to the radical center breaks, leading to the formation of a stable molecule and a smaller radical.
•SC₂H₅ → C₂H₄ + •SH
This reaction is a major source of ethylene (C₂H₄), a primary product of this compound pyrolysis.[1][2] The hydrosulfuryl radical (•SH) is also a key intermediate.
Reaction P-3: Further Radical Reactions
The newly formed radicals can participate in a complex network of subsequent reactions, leading to the diverse range of observed products. For example, the •SH radical can abstract a hydrogen atom to form hydrogen sulfide (H₂S).
Termination: Extinguishing the Radical Chain
The chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. These radical recombination reactions are typically very fast and become more significant as the concentration of radicals increases.
Reaction T-1: Recombination of Ethyl Radicals
C₂H₅• + C₂H₅• → C₄H₁₀
This reaction produces butane.
Reaction T-2: Recombination of Ethyl and Ethylthio Radicals
C₂H₅• + •SC₂H₅ → (C₂H₅)₂S
This is a self-recombination that reforms the parent molecule.
Reaction T-3: Disproportionation of Ethyl Radicals
2 C₂H₅• → C₂H₆ + C₂H₄
This reaction is another pathway for the formation of ethane and ethylene.
The interplay of these initiation, propagation, and termination steps determines the overall rate of pyrolysis and the distribution of products.
Products of this compound Pyrolysis
Experimental studies, primarily utilizing gas chromatography-mass spectrometry (GC-MS) for product identification and quantification, have revealed a complex mixture of products resulting from this compound pyrolysis.[1][2]
Major Products
The primary products observed in significant quantities include:
-
Ethylene (C₂H₄): A major product formed predominantly through the β-scission of the ethylthio radical.[1][2]
-
Ethane (C₂H₆): Formed through hydrogen abstraction by ethyl radicals.[1][2]
-
Methane (CH₄): Arises from the decomposition of larger radical intermediates.[1][2]
-
Hydrogen Sulfide (H₂S): A key sulfur-containing product resulting from hydrogen abstraction by the •SH radical.
Minor Products
A variety of minor products have also been identified, providing further insight into the intricate reaction network:
-
Acetylene (C₂H₂): Indicates further decomposition of C₂ species at higher temperatures.[1][2]
-
Carbon Disulfide (CS₂): A stable sulfur-containing molecule formed through complex secondary reactions.[1][2]
-
Thiophene (C₄H₄S): A cyclic organosulfur compound, the formation of which suggests cyclization reactions of C₄ radical intermediates.[1][2]
-
Ethanethiol (C₂H₅SH): An important intermediate and product.[1][2]
-
Diethyl Disulfide ((C₂H₅)₂S₂): Formed from the recombination of two ethylthio radicals.[1][2]
The relative yields of these products are highly dependent on the reaction conditions, particularly temperature and residence time.
Experimental Methodologies for Studying this compound Pyrolysis
The elucidation of the this compound pyrolysis mechanism relies on a combination of sophisticated experimental and computational techniques.
Experimental Setup: The Flow Reactor
A common experimental apparatus for studying gas-phase pyrolysis is the flow reactor .[3] This setup allows for precise control over key reaction parameters.
Diagram of a Typical Flow Reactor Setup
Caption: A simplified schematic of a flow reactor system for pyrolysis studies.
Step-by-Step Experimental Protocol:
-
Reactant Preparation: A carrier gas, typically an inert gas like nitrogen (N₂), is passed through a bubbler containing liquid this compound at a controlled temperature to generate a vapor stream with a known concentration.
-
Flow Control: Mass flow controllers (MFCs) are used to precisely regulate the flow rates of the carrier gas and the this compound vapor, allowing for accurate control of the reactant concentration and residence time in the reactor.
-
Reaction Zone: The gas mixture enters a heated reactor, often a quartz tube housed within a furnace. The furnace maintains a constant and uniform temperature profile along the reaction zone.
-
Pyrolysis: As the gas mixture flows through the heated tube, the this compound undergoes pyrolysis. The residence time, or the average time the molecules spend in the hot zone, is determined by the reactor volume and the total gas flow rate.
-
Sampling and Quenching: At the reactor outlet, a sample of the product gas mixture is rapidly cooled or "quenched" to halt any further reactions.
-
Product Analysis: The quenched gas sample is then directed to an analytical instrument, most commonly a Gas Chromatograph-Mass Spectrometer (GC-MS), for separation, identification, and quantification of the various products.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that is indispensable for studying complex reaction mixtures like those produced during pyrolysis.
Diagram of GC-MS Analysis Workflow
Sources
Technical Monograph: Olfactory Profile and Detection of Diethyl Sulfide
The following technical guide details the olfactory properties, detection thresholds, and mechanistic basis of Diethyl Sulfide (DES) perception.
Executive Summary
This compound (DES) (CAS: 352-93-2) is a volatile organosulfur compound (thioether) characterized by a potent, diffusive odor profile often described as garlic-like, ethereal, or metallic. While less volatile than its homolog Dimethyl Sulfide (DMS), DES serves as a critical olfactory marker in fermentation science, environmental monitoring, and pharmaceutical intermediate synthesis.
This guide synthesizes the physicochemical drivers of DES perception, the G-Protein Coupled Receptor (GPCR) signal transduction pathways involved, and the standardized methodologies for quantifying its odor threshold.
Part 1: Physicochemical & Olfactory Profile[1]
DES is a thioether where two ethyl groups flank a central sulfur atom. Unlike thiols (mercaptans), the sulfur in DES is fully substituted, which modifies its reactivity and olfactory character—shifting it from "cabbage/rotten" (typical of thiols) to "garlic/ethereal."
Chemical Identity
| Property | Specification |
| IUPAC Name | 1,1'-Thiobisethane |
| Formula | |
| Molecular Weight | 90.19 g/mol |
| Vapor Pressure | ~60 mmHg at 25°C |
| Flash Point | -9°C (Highly Flammable) |
| Solubility | Insoluble in water; Miscible in ethanol/ether |
Quantitative Odor Thresholds
The detection of DES is highly dependent on the matrix (air vs. water). The values below represent a consensus of detection thresholds (DT) and recognition thresholds (RT).
| Matrix | Threshold Type | Concentration Range | Context/Notes |
| Air | Detection (DT) | 0.9 – 8.0 ppb (v/v) | High variance due to individual specific anosmias. |
| Air | Recognition (RT) | 10 – 30 ppb (v/v) | Concentration required to identify "garlic" character. |
| Water | Flavor Threshold | 3 – 30 µg/L (ppb) | Critical off-flavor limit in lager beer production. |
| Water | Odor Threshold | 0.2 – 1.5 µg/L (ppb) | Orthonasal detection from headspace. |
Technical Note: The threshold for DES is generally higher than that of Dimethyl Sulfide (DMS) and significantly higher than methanethiol, following the trend that increasing alkyl chain length in sulfides slightly dampens olfactory potency due to reduced volatility and receptor affinity.
Part 2: Mechanistic Basis of Perception
The perception of DES is not merely a passive physical interaction but a specific biochemical event involving Class A GPCRs. Recent research suggests that organosulfur detection is uniquely potentiated by metal ions within the nasal mucus.
The Receptor-Metal Complex
Unlike typical odorants that rely solely on hydrophobic shape fitting, sulfur compounds often require a metal cofactor.
-
Target Receptor: Research points to OR2T11 (and its murine ortholog MOR244-3) as a primary receptor for low-molecular-weight sulfides and thiols.
-
The Copper Mechanism: These receptors likely possess a transition metal binding site (specifically Copper, Cu²⁺ ) in the transmembrane domain. The sulfur atom in DES coordinates with the copper ion, stabilizing the receptor in its active conformation. This explains the extreme human sensitivity to sulfur; the metal acts as a "magnifying glass" for the ligand.
Signal Transduction Pathway
Upon binding, the signal is transduced via the canonical cAMP-dependent pathway.
Figure 1: The Copper-mediated GPCR transduction pathway for organosulfur detection.
Part 3: Analytical & Sensory Methodologies[3]
To establish valid threshold data for DES, researchers must use Dynamic Dilution Olfactometry (DDO) . Static methods (syringes) are unreliable for sulfides due to rapid surface adsorption (stickiness) to glass and plastic.
Protocol: ASTM E679 (Triangle Forced Choice)
This protocol minimizes psychological bias by forcing the panelist to choose an odorous sample from blanks, even if they must guess.[1]
Pre-requisites:
-
Olfactometer: Must use PTFE (Teflon) or Stainless Steel tubing. DES adheres to Tygon/Rubber.
-
Reference: n-Butanol is used to calibrate panelist sensitivity.
Workflow:
-
Preparation: A certified DES gas standard (e.g., 10 ppm in Nitrogen) is connected to the dilution olfactometer.
-
Presentation: The panelist is presented with three ports:
-
Two ports emit odorless air (Carbon-filtered).
-
One port emits diluted DES.
-
-
Ascending Series: Testing begins at high dilution (below threshold) and concentration increases by a factor of 2 or 3 (step factor) until detection is confirmed.
-
Response: The panelist must identify the active port and indicate:
-
Guess (Selection made by chance).
-
Detection (Selection is different, but character is undefined).
-
Recognition (Selection smells clearly of garlic/sulfur).
-
Analytical Workflow (GC-SCD/O)
For cross-validation, sensory data should be paired with Gas Chromatography coupled with Sulfur Chemiluminescence Detection (SCD) and an Olfactory Port (GC-O).
Figure 2: Concurrent instrumental and sensory analysis workflow for validating DES thresholds.
Part 4: Industrial & Pharmaceutical Context[5]
Pharmaceutical Impurities
DES is frequently used as a reagent in the synthesis of complex organic molecules. In drug development, it is classified as a Class 3 solvent/impurity (low toxic potential) but must be controlled due to its low odor threshold, which can affect patient compliance (organoleptic failure) even if safety limits are met.
Fermentation Marker
In brewing, DES is distinct from DMS (corn/vegetal). DES indicates issues with raw materials or yeast metabolism (sulfate reduction pathway). Its presence above 10 ppb in lager is considered a defect, often requiring copper electrolysis or purging to remove.
Safety Limits vs. Odor Detection
-
OSHA PEL: No specific PEL; treated under general nuisance dust/organic vapor limits.
-
Safety Margin: The odor threshold (~5 ppb) is orders of magnitude lower than the toxicological hazard threshold, providing excellent "warning properties" for leaks.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9609, this compound. Source:[Link]
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Li, S., et al. (2016). Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols. Journal of the American Chemical Society. Source:[Link]
-
ASTM International. ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Source:[Link]
-
World Health Organization (WHO). Hydrogen Sulfide and other Reduced Sulfur Compounds. Air Quality Guidelines for Europe. Source:[Link]
-
The Good Scents Company. this compound: Olfactory Properties and Safety Data. Source:[Link]
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Methodological & Application
Application Note: High-Sensitivity Detection of Diethyl Sulfide in Wastewater by Chromatography-Mass Spectrometry
Abstract: This document provides a detailed guide for the quantitative analysis of diethyl sulfide (DES), a volatile and odorous organosulfur compound, in complex wastewater matrices. We present validated protocols for sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap (P&T), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This note is intended for environmental scientists, analytical chemists, and researchers in drug development and manufacturing who require robust and sensitive methods for monitoring trace-level contaminants in aqueous samples.
Introduction: The Analytical Imperative for this compound Monitoring
This compound (C₄H₁₀S) is a volatile organic sulfur compound (VOSC) characterized by a strong, garlic-like odor. Its presence in industrial wastewater can originate from various sources, including pharmaceutical synthesis, specialty chemical manufacturing, and petroleum refining processes. Due to its low odor threshold and potential environmental impact, stringent monitoring of DES in wastewater is critical for regulatory compliance, process control, and environmental stewardship.
The analytical challenge lies in the compound's volatility and the complexity of the wastewater matrix. Wastewater often contains a multitude of organic and inorganic constituents that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry.[1][2][3] Therefore, a robust analytical method requires both a highly selective extraction and concentration technique and a sensitive, specific detection system. This guide focuses on GC-MS, a gold-standard technique for the definitive identification and quantification of volatile organic compounds.[4][5]
Method Selection: A Comparative Overview
The choice of analytical methodology is dictated by the required sensitivity, sample throughput, and available instrumentation. Here, we compare two primary sample preparation techniques coupled with GC-MS.
| Feature | Headspace Solid-Phase Microextraction (HS-SPME) | Purge and Trap (P&T) |
| Principle | Equilibrium-based extraction of volatiles from the headspace above the sample onto a coated fiber. | Dynamic extraction by bubbling an inert gas through the sample, trapping volatiles on a sorbent tube. |
| Advantages | Solvent-free, simple, cost-effective, minimal sample volume, reduces matrix interference by avoiding direct contact with the non-volatile matrix components.[6][7] | Highly efficient for volatile compounds, exhaustive extraction, excellent sensitivity, and well-established in EPA methods.[8][9] |
| Considerations | Equilibrium-based, so parameters like time, temperature, and matrix composition must be strictly controlled. Fiber selection is critical.[6][7] | Requires specialized equipment, potential for carryover between highly concentrated samples, can be affected by foaming.[9] |
| Typical Application | Ideal for routine monitoring, method development, and when sample volume is limited. | Gold standard for regulatory compliance (e.g., EPA methods), and when the lowest possible detection limits are required. |
For the detection of sulfur compounds, several GC detectors are available. While Flame Photometric Detectors (FPD) and Sulfur Chemiluminescence Detectors (SCD) offer high selectivity for sulfur,[10][11] Mass Spectrometry (MS) provides superior specificity through the identification of characteristic mass fragments, making it exceptionally reliable for complex matrices.[4]
Experimental Workflow: From Sample to Signal
The overall analytical workflow involves sample collection and preservation, analyte extraction and concentration, and finally, chromatographic separation and detection.
Figure 1: General workflow for DES analysis in wastewater.
Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction of volatile alkyl sulfides from wastewater.[12] The causality behind parameter optimization is crucial: temperature and time are balanced to achieve equilibrium efficiently, while salt addition increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds into the headspace (salting-out effect).[7]
Materials and Reagents
-
SPME Fiber: Polydimethylsiloxane/Carboxen (PDMS/CAR) is recommended for volatile alkyl sulfides due to its high affinity for these compounds.[12]
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl), analytical grade; this compound standard; Methanol (purge and trap grade).
Step-by-Step Protocol
-
Sample Preparation: Allow the preserved wastewater sample to equilibrate to room temperature.
-
Aliquoting: Transfer 10 mL of the sample into a 20 mL headspace vial.
-
Salting: Add 3 g of NaCl to the vial. This enhances the release of volatile compounds from the aqueous matrix.[7]
-
Spiking (for QC): If preparing a matrix spike or matrix spike duplicate, add the appropriate volume of DES standard solution.
-
Sealing: Immediately cap the vial and seal tightly.
-
Incubation & Extraction: Place the vial in an autosampler with an agitator. Incubate at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.[13]
-
SPME Fiber Exposure: Expose the PDMS/CAR SPME fiber to the headspace for 30 minutes under continuous agitation.[12]
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.[7]
Protocol B: Purge and Trap (P&T)
This protocol is adapted from established EPA methodologies for volatile organic compounds, such as EPA Method 624.1 and 8260.[8][14] The principle is to dynamically strip the volatile DES from the water sample using an inert gas, concentrate it on a sorbent trap, and then thermally desorb it into the GC-MS system.
Materials and Reagents
-
Purge and Trap Concentrator: Equipped with a suitable autosampler.
-
Sorbent Trap: A multi-bed trap (e.g., Carbopack B/Carboxen 1000/Carbosieve SIII) is effective for a wide range of volatiles including DES.
-
Purge Gas: Helium or Nitrogen, high purity (99.999%).
-
Reagents: this compound standard; Methanol (purge and trap grade).
Step-by-Step Protocol
-
System Blank: Before analyzing samples, run a laboratory reagent blank (LRB) to ensure the system is free of contamination.
-
Sample Loading: The autosampler will transfer a 5 mL aliquot of the preserved wastewater sample into the purging vessel (sparger).
-
Purging: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[8] The inert gas bubbles through the sample, transferring the volatile DES to the gas phase.
-
Trapping: The purge gas flows through the sorbent trap, where DES is adsorbed and concentrated.
-
Dry Purge: Purge the trap with inert gas for 1-2 minutes to remove excess water, which can interfere with chromatographic analysis.
-
Desorption: Rapidly heat the trap (e.g., to 250°C) and backflush with GC carrier gas for 2-4 minutes to transfer the analytes to the GC column.[5][8]
GC-MS Instrumental Parameters
The following parameters serve as a robust starting point for the analysis of this compound. A DB-624 or similar capillary column is recommended due to its selectivity for volatile organic compounds.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film | Provides good resolution for volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 8°C/min to 110°C, Ramp: 10°C/min to 220°C (hold 5 min) | Separates DES from other potential wastewater volatiles.[15] |
| Inlet Temperature | 250°C | Ensures rapid and complete desorption from the SPME fiber or P&T transfer line. |
| Transfer Line Temp | 240°C | Prevents condensation of analytes between the GC and MS.[15] |
| MS Source Temp | 230°C | Optimal for ionization.[16] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra.[4] |
| Acquisition Mode | Full Scan (m/z 35-200) for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity and selectivity for target analytes. |
| SIM Ions for DES | 90 (Quantifier), 61, 47 (Qualifiers) | These ions are characteristic fragments of this compound upon electron ionization. |
Performance and Validation
Method performance must be validated to ensure data trustworthiness. The following table presents typical performance metrics for the analysis of this compound.
| Parameter | HS-SPME-GC-MS | Purge and Trap-GC-MS |
| Limit of Detection (LOD) | 5 ng/L[12] | ~1 µg/L (typical for VOCs by this method) |
| Limit of Quantification (LOQ) | 15 ng/L (estimated as 3x LOD) | ~3 µg/L (estimated as 3x LOD) |
| Linearity (r²) | >0.99[12] | >0.99 |
| Recovery | 90-110% | 85-115% |
| Relative Standard Deviation (RSD) | 4-6%[12] | <15% |
Note: Performance characteristics are instrument-dependent and must be established by the analyzing laboratory.
Quality Control and Self-Validation
To ensure the integrity of the results, a rigorous quality control (QC) protocol is mandatory.
-
Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DES to verify method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of sample aliquots spiked with a known concentration of DES to assess matrix interference and method precision.
-
Internal Standards: The use of a suitable internal standard (e.g., deuterated DES, if available) is recommended to correct for variations in extraction efficiency and instrument response.
Figure 2: Quality control validation workflow.
Conclusion
The methods detailed in this application note provide robust, sensitive, and validated protocols for the determination of this compound in wastewater. The choice between HS-SPME and Purge and Trap will depend on specific laboratory requirements for sensitivity, throughput, and regulatory context. By implementing the described protocols and adhering to stringent quality control measures, researchers and analysts can achieve reliable quantification of this critical environmental analyte. Proper sample preservation and careful optimization of instrumental parameters are paramount to mitigating matrix interferences and ensuring the generation of high-quality, defensible data.
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Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. [Link]
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Determination of 5 odorous compounds in water by GC-MS/MS using purge-and-trap technique. Shimadzu. [Link]
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Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. ScienceDirect. [Link]
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Comparative analysis of gas chromatography detectors for accurate determination of sulfur hexafluoride. Ukrainian Journal of Ecology. [Link]
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Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Agilent Technologies. (2016-02-29). [Link]
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Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Maturation with Electronic Noses. MDPI. (2024-05-30). [Link]
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An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. National Institutes of Health (NIH). (2021-10-27). [Link]
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Volatile Organic Compounds in Wastewater Analysis by EPA 624.1. Paragon Laboratories. [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
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GC-SCD Analysis of Fuels and Petrochemicals. Shimadzu. [Link]
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Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. (2023-01-08). [Link]
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Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. (2021-08-30). [Link]
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A Purge and Trap Gas Chromatographic Method for Dimethyl Sulfide in Freshwater. ResearchGate. (2016-03-07). [Link]
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The Different Types of GC Detectors. SCION Instruments. [Link]
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Simultaneous Distillation Extraction (SDE) and Headspace Solid-Phase Microextraction (HS-SPME) for the Determination of Volatile Organic Compounds (VOCs) by Gas Chromatography – Mass Spectrometry (GC-MS) in Perilla Frutescens Foliage from South Korea. ResearchGate. (2021-12-27). [Link]
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LOD, LOQ, precision and recovery for 4 heavy metals analyzed. ResearchGate. [Link]
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Application of Diethyl Sulfide in the Preparation of Thioesters: A Critical Evaluation and Guide to Established Synthetic Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thioesters are pivotal functional groups in organic chemistry and biochemistry, serving as key intermediates in natural product synthesis, peptide chemistry, and as activated acyl donors. This application note addresses the query regarding the use of diethyl sulfide in the preparation of thioesters. We provide a critical evaluation of this proposed transformation, explaining the chemical principles that render this compound unsuitable as a direct precursor in conventional thioester synthesis. Subsequently, this guide presents a comprehensive overview of established, reliable, and field-proven protocols for the synthesis of thioesters, focusing on the underlying mechanisms and practical considerations. Detailed, step-by-step methodologies for the most common synthetic routes are provided to enable researchers to successfully prepare thioesters in a laboratory setting.
Introduction: The Role of Sulfur Reagents in Thioester Synthesis
Thioesters, with the general structure R-C(=O)-S-R', are sulfur analogs of esters where a sulfur atom replaces the ester oxygen.[1][2] This substitution imparts unique reactivity to the carbonyl group, making thioesters more electrophilic and susceptible to nucleophilic attack than their oxygen-containing counterparts. This heightened reactivity is fundamental to their role in biological systems, such as in the form of acetyl-CoA, and their utility in synthetic organic chemistry, including in powerful techniques like Native Chemical Ligation (NCL) for protein synthesis.[1]
The central theme of this application note is the selection of an appropriate sulfur source for thioester synthesis. A common question from researchers new to the field is whether simple thioethers, such as this compound ((CH₃CH₂)₂S), can be used. This compound is a thioether, characterized by two C-S single bonds and the absence of a proton on the sulfur atom.[3] As we will explore, the chemical nature of the C-S bond and the lack of an acidic proton make thioethers like this compound generally unsuitable for direct acylation to form thioesters. The vast majority of successful thioester syntheses rely on thiols (R'-SH) or their conjugate bases, thiolates (R'-S⁻), as the sulfur nucleophile.[1][2]
This guide will first clarify the mechanistic principles that dictate the choice of sulfur reagent and then provide detailed protocols for robust and widely-used methods of thioester preparation.
Part 1: Mechanistic Considerations - Why this compound is Not a Direct Precursor for Thioesters
The formation of a thioester from a carboxylic acid or its derivative is a classic example of nucleophilic acyl substitution .[4][5][6] The reaction proceeds via a two-step addition-elimination mechanism.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution for Thioester Synthesis
Caption: General mechanism for thioester synthesis.
Causality Behind Reagent Choice:
-
Nucleophilicity: The reaction is initiated by the attack of a sulfur nucleophile on the electrophilic carbonyl carbon. Thiols (R'-SH) and especially their deprotonated forms, thiolates (R'-S⁻), are excellent sulfur nucleophiles due to the high polarizability of the sulfur atom.[7]
-
Leaving Group: The "Y" group on the carboxylic acid derivative must be a competent leaving group. Better leaving groups (e.g., Cl⁻ from acyl chlorides) lead to more reactive acylating agents.
-
The Case of this compound: this compound ((CH₃CH₂)₂S) lacks an acidic proton on the sulfur atom. Its lone pairs of electrons are less available for nucleophilic attack compared to a thiolate, and it cannot form a stable tetrahedral intermediate in the same way. For this compound to act as the sulfur source, a C-S bond would need to be cleaved, which is an energetically unfavorable process under standard acylation conditions. While C-S bond cleavage in thioethers is possible, it typically requires harsh conditions or specific catalytic systems and does not lead to direct thioester formation.[8][9][10]
In essence, the stability of the C-S bonds and the lack of a nucleophilic S-H group make this compound a spectator, not a participant, in standard thioesterification reactions.
Part 2: Field-Proven Protocols for Thioester Synthesis
We present three widely-used and reliable methods for the synthesis of thioesters. The choice of method will depend on the stability of the starting materials, functional group tolerance, and scale of the reaction.
Protocol A: Thioester Synthesis from Carboxylic Acids and Thiols via Carbodiimide Coupling
This is one of the most versatile methods, allowing for the direct coupling of a carboxylic acid and a thiol under mild conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used as dehydrating agents.[1][2]
Expertise & Experience: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered substrates. The primary byproduct of DCC is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. When using water-soluble EDC, the urea byproduct can be removed by an aqueous wash.
Diagram 2: Carbodiimide-Mediated Thioester Synthesis Workflow
Caption: Workflow for DCC/EDC-mediated thioester synthesis.
Detailed Protocol (Using DCC):
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and the thiol (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M). If used, add DMAP (0.1 equiv).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture again to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure thioester.
Trustworthiness: This protocol is self-validating through reaction monitoring. The appearance of a white precipitate (DCU) is a visual indicator of reaction progress. TLC analysis should show the consumption of the starting materials and the appearance of a new, typically less polar, product spot.
Protocol B: Thioester Synthesis from Acyl Chlorides and Thiols
This method is highly effective for substrates that can tolerate the conditions required to generate an acyl chloride. It is a robust and often high-yielding reaction.
Expertise & Experience: The reaction's driving force is the high reactivity of the acyl chloride and the formation of a stable chloride salt. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction. The base also serves to deprotonate the thiol, forming the more nucleophilic thiolate in situ. This method is very fast but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid, usually with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Detailed Protocol:
-
Preparation of Acyl Chloride (if not available): In a fume hood, carefully add thionyl chloride (2.0 equiv) to the carboxylic acid (1.0 equiv). A catalytic amount of dimethylformamide (DMF) can be added. Heat the mixture gently (e.g., to 40-60 °C) for 1-2 hours or until gas evolution ceases. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride.
-
Thioesterification: In a separate flask under an inert atmosphere, dissolve the thiol (1.0 equiv) and a base like triethylamine (1.2 equiv) in an anhydrous solvent (e.g., DCM or THF) at 0 °C.
-
Reaction: Add the crude acyl chloride (dissolved in a small amount of the same solvent) dropwise to the thiol/base solution at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol C: Thioester Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thioesters, under mild, neutral conditions. In this context, it couples a carboxylic acid with a thiol.
Expertise & Experience: This reaction is particularly useful for sensitive substrates with stereocenters, as it proceeds with clean inversion of configuration at the alcohol carbon (though this is not relevant when coupling a carboxylic acid and a thiol). The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylic acid is activated by the phosphine/azodicarboxylate system, making it susceptible to attack by the thiol nucleophile.
Detailed Protocol:
-
Preparation: To a solution of the carboxylic acid (1.0 equiv), thiol (1.2 equiv), and triphenylphosphine (1.5 equiv) in an anhydrous solvent like THF or DCM at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct.
-
Purification: Purification can be challenging due to the byproducts. Initial purification may involve trituration or precipitation to remove the bulk of the phosphine oxide. The final product is typically isolated by flash column chromatography.
Data Summary
| Method | Advantages | Disadvantages | Best Suited For |
| A: Carbodiimide Coupling | Mild conditions; High functional group tolerance; One-pot from carboxylic acid. | Byproduct removal can be tedious (especially for small scale); DCC is an allergen. | Complex molecules, peptide synthesis, acid-sensitive substrates. |
| B: Acyl Chloride | High-yielding; Fast reaction; Readily available reagents. | Requires a separate step to make the acyl chloride; Harsh conditions for acyl chloride formation may not be suitable for all substrates. | Robust, simple substrates where high yield is critical. |
| C: Mitsunobu Reaction | Very mild, neutral conditions. | Stoichiometric amounts of byproducts that can be difficult to remove; Azodicarboxylates are hazardous. | High-value, sensitive substrates where other methods fail. |
Part 3: Advanced & Niche Methods - Thioether to Thioester Conversion
While direct acylation of this compound is not feasible, it is important for researchers to be aware of cutting-edge methodologies. Recent advances have shown that a thioether can be converted to a thioester through site-selective α-C(sp³)–H oxidation. A reported metal-free strategy uses N-chlorosuccinimide (NCS) to mediate this transformation, with water serving as the oxygen source.[11] This type of reaction does not proceed via the mechanisms discussed above but rather through a Pummerer-type rearrangement or related pathway. Such methods are highly specialized and fall outside the scope of general thioester preparation but highlight the ongoing innovation in synthetic chemistry.
Conclusion
The preparation of thioesters is a fundamental transformation in organic synthesis. While this compound is an important organosulfur compound, it is not a suitable direct precursor for thioester synthesis due to its inherent lack of nucleophilicity at the sulfur atom and the stability of its C-S bonds. Successful and reliable synthesis of thioesters is achieved by employing thiols as the sulfur nucleophile in conjunction with an activated carboxylic acid derivative. This application note has provided detailed, field-proven protocols for three of the most common and effective methods: carbodiimide coupling, acylation via acyl chlorides, and the Mitsunobu reaction. By understanding the underlying chemical principles and following these robust protocols, researchers can confidently and efficiently synthesize the thioester compounds required for their work in drug discovery and chemical biology.
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Application Note & Protocol: Photocatalytic Degradation of Diethyl Sulfide over Titanium Dioxide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the photocatalytic degradation of diethyl sulfide (DES), a common simulant for the chemical warfare agent mustard gas, using titanium dioxide (TiO₂) as a photocatalyst. This guide delves into the fundamental mechanisms, offers detailed protocols for catalyst synthesis and experimental execution, and outlines robust analytical methods for monitoring the degradation process. It is designed to provide both theoretical understanding and practical, field-proven insights to ensure experimental success and data integrity.
Introduction and Scientific Context
The detoxification of chemical warfare agents (CWAs) is a critical area of research for both military and civilian applications.[1][2] this compound (DES), a structural analog of mustard gas, is frequently used as a safer simulant for developing and testing decontamination technologies.[2][3] Among various advanced oxidation processes (AOPs), heterogeneous photocatalysis using titanium dioxide (TiO₂) has emerged as a promising, cost-effective, and efficient method for the complete mineralization of toxic organic compounds into benign end-products.[4]
TiO₂ is a chemically stable, non-toxic, and inexpensive semiconductor that, upon irradiation with photons of energy greater than its bandgap, generates highly reactive oxygen species (ROS) capable of degrading a wide range of pollutants.[5][6] This guide focuses on the gas-phase photocatalytic oxidation (PCO) of DES, a process relevant for air purification and surface decontamination applications. We will explore the underlying reaction mechanisms, catalyst deactivation challenges specific to sulfur compounds, and strategies to enhance catalyst performance and longevity.
The Photocatalytic Mechanism: From Photon to Mineralization
The degradation of DES over TiO₂ is initiated by the absorption of ultraviolet (UV) light, leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions with adsorbed water and oxygen molecules to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻).
These ROS then attack the adsorbed DES molecule, initiating a cascade of oxidation reactions. The process can be summarized in the following key steps:
-
Photoexcitation: TiO₂ + hν (UV) → TiO₂ (e⁻ + h⁺)
-
ROS Generation:
-
h⁺ + H₂O → •OH + H⁺
-
e⁻ + O₂ → O₂•⁻
-
-
DES Oxidation: DES + (•OH, O₂•⁻, h⁺) → Intermediates
-
Mineralization: Intermediates → CO₂, H₂O, SO₄²⁻
The degradation pathway of DES involves the formation of several gas-phase and surface-bound intermediates. Initial oxidation of the sulfur atom leads to non-volatile products like diethyl sulfoxide (DESO) and diethyl sulfone (DESO₂), which can temporarily accumulate on the catalyst surface.[1] Further oxidation cleaves the C-S and C-C bonds, yielding volatile intermediates such as acetaldehyde, formic acid, ethylene, and sulfur dioxide (SO₂).[7][8] Ultimately, complete mineralization results in the final products: carbon dioxide, water, and sulfate ions (SO₄²⁻) that remain adsorbed on the catalyst surface.[7][8]
Caption: Photocatalytic degradation pathway of this compound (DES) over TiO₂.
Protocols: From Catalyst Synthesis to Degradation Analysis
This section provides detailed, step-by-step methodologies for the key experimental workflows. The causality behind experimental choices is explained to ensure robust and reproducible results.
Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
The sol-gel method is widely used for synthesizing high-purity, nanocrystalline TiO₂ with a large surface area, which is crucial for high photocatalytic activity.[5] This protocol is adapted from established methods.[9][10]
Materials:
-
Titanium (IV) isopropoxide (TTIP, precursor)
-
Ethanol (anhydrous, solvent)
-
Glacial Acetic Acid (catalyst/stabilizer)
-
Deionized water
-
Ice bath, magnetic stirrer, beaker, burette
-
Drying oven, muffle furnace
Procedure:
-
Solution Preparation: Prepare a solution by mixing 15 mL of glacial acetic acid with 150 mL of deionized water in a 250 mL beaker. Place the beaker in an ice bath and stir continuously for 30 minutes to cool the solution. Rationale: The hydrolysis of TTIP is highly exothermic and rapid; cooling the solution controls the reaction rate, leading to smaller, more uniform particles.
-
Hydrolysis: Add 5 mL of TTIP drop-wise to the chilled acidic solution while stirring vigorously. A white precipitate will form. Rationale: Acetic acid acts as a chelating agent, slowing down the hydrolysis and polycondensation rates, which prevents uncontrolled precipitation and promotes a homogeneous gel.
-
Aging: Continue stirring the solution vigorously for 5 hours at a low temperature (0-5 °C). After stirring, cover the beaker and let it age in a dark place at room temperature for 24 hours. This allows for the completion of the hydrolysis and condensation reactions, forming a stable gel network.
-
Drying: Place the gel in a drying oven at 80-100 °C for 10-12 hours to evaporate the solvent and residual organic matter, resulting in a xerogel.
-
Calcination: Crush the dried xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at 500-600 °C for 5 hours. Rationale: Calcination is critical for crystallizing the amorphous TiO₂ into the photocatalytically active anatase phase and for removing any remaining organic impurities.
-
Characterization: The final white TiO₂ powder should be characterized using techniques outlined in Table 1 to confirm its properties before use.
Protocol 2: Gas-Phase Photocatalytic Degradation Experiment
This protocol describes the degradation of DES in a static gas-phase reactor, monitored in-situ using Fourier Transform Infrared (FTIR) spectroscopy.
Experimental Setup:
-
Photoreactor: A sealed gas-phase reactor (e.g., a cylindrical quartz or stainless steel chamber) with a UV-transparent window (e.g., quartz).
-
Catalyst Preparation: The synthesized TiO₂ powder is uniformly deposited onto a flat substrate (e.g., a glass slide or silicon wafer) and placed inside the reactor.
-
Light Source: A UV lamp (e.g., Mercury or Xenon lamp) with an appropriate wavelength (typically < 387 nm for anatase TiO₂) positioned to illuminate the catalyst surface.
-
Analytical System: An FTIR spectrometer coupled to the reactor via gas-tight connections, allowing for the continuous analysis of the gas-phase composition.[11][12]
Caption: Workflow for the gas-phase photocatalytic degradation experiment.
Procedure:
-
System Preparation: Place the TiO₂-coated substrate inside the photoreactor. Seal the reactor and evacuate it to remove air and contaminants.
-
Atmosphere Introduction: Introduce a controlled pressure of oxygen (e.g., 150 Torr) and water vapor (e.g., 10 Torr) into the reactor. Rationale: Oxygen acts as the primary electron acceptor, and water is the source of hydroxyl radicals. Their presence is essential for the photocatalytic process.
-
DES Introduction: Inject a known quantity of liquid DES into the reactor, allowing it to vaporize and reach a target initial concentration (e.g., 500 ppm).
-
Adsorption Equilibrium: Keep the reactor in the dark for 30-60 minutes to allow the DES to adsorb onto the catalyst surface and reach equilibrium. Monitor the gas-phase concentration with FTIR until it stabilizes.
-
Initiate Photocatalysis: Record a baseline FTIR spectrum (t=0). Begin irradiating the catalyst with the UV lamp to initiate the reaction.
-
In-situ Monitoring: Record FTIR spectra at regular intervals to monitor the decrease in the DES concentration and the appearance and evolution of reaction intermediates (acetaldehyde, formic acid, CO₂) and products over time.[13]
-
Data Analysis: Quantify the concentrations of DES and products by integrating the area of their characteristic infrared absorption peaks and applying the Beer-Lambert law. Plot concentration versus time to determine the degradation kinetics.
Protocol 3: Analytical Quantification
Accurate quantification of DES and its degradation products is paramount. While in-situ FTIR is excellent for real-time monitoring, Gas Chromatography (GC) offers higher sensitivity and separation for complex mixtures.
Method: Gas Chromatography with a Sulfur-Specific Detector (SCD or FPD).[14]
-
Sampling: At discrete time points during the reaction, extract a known volume of the gas from the reactor using a gas-tight syringe.
-
Injection: Inject the gas sample into a GC equipped with a suitable capillary column (e.g., DB-Sulfur SCD) and a sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD).[15]
-
Chromatographic Conditions:
-
Injector Temperature: 200 °C
-
Oven Program: 40 °C (hold 5 min), then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Detector Temperature: 250 °C (SCD/FPD).
-
-
Calibration: Prepare calibration standards by injecting known concentrations of DES into the GC to create a calibration curve (peak area vs. concentration).
-
Quantification: Determine the concentration of DES in the reactor samples by comparing their peak areas to the calibration curve.
Data Presentation and Interpretation
Catalyst Characterization
The physical and chemical properties of the synthesized TiO₂ catalyst directly influence its photocatalytic efficiency. A summary of essential characterization techniques and their expected outcomes is provided below.
Table 1: Key Characterization Techniques for TiO₂ Photocatalysts
| Technique | Purpose | Expected Results for High-Activity Catalyst |
|---|---|---|
| XRD (X-ray Diffraction) | Determine crystal phase and crystallite size. | Predominantly anatase phase; Small crystallite size (5-15 nm).[16] |
| BET (Brunauer-Emmett-Teller) | Measure specific surface area and porosity. | High surface area (>50 m²/g).[7] |
| SEM/TEM (Scanning/Transmission Electron Microscopy) | Visualize particle morphology and size distribution. | Uniform, nano-sized spherical particles with minimal agglomeration.[17] |
| UV-Vis DRS (Diffuse Reflectance Spectroscopy) | Determine the bandgap energy. | Sharp absorption edge around 380 nm, corresponding to a bandgap of ~3.2 eV for anatase.[5] |
| FTIR (Fourier Transform Infrared Spectroscopy) | Identify surface functional groups (e.g., hydroxyls). | Presence of surface hydroxyl groups, which are crucial for •OH radical formation.[18] |
Performance Evaluation
The primary metric for performance is the degradation rate of DES. The data can often be fitted to a pseudo-first-order kinetic model, which follows the Langmuir-Hinshelwood mechanism for gas-solid photocatalysis.[19]
Table 2: Example Performance Data for DES Degradation
| Catalyst | Initial DES Conc. (ppm) | Irradiation Time (min) | % Degradation | Apparent Rate Constant (k_app, min⁻¹) |
|---|---|---|---|---|
| Pure TiO₂ | 500 | 120 | 75% | 0.0115 |
| TiO₂/SiO₂ (40 wt%) | 500 | 120 | 95% | 0.0250 |
| S-doped TiO₂ | 500 | 120 | 88% | 0.0176 |
Note: Data are illustrative and based on trends reported in the literature.[7][8]
Field-Proven Insights: Catalyst Deactivation and Regeneration
A significant challenge in the photocatalytic degradation of sulfur-containing compounds is the deactivation of the TiO₂ catalyst.[1]
Mechanism of Deactivation: The primary cause of deactivation is the irreversible adsorption of the final sulfur oxidation product, sulfate (SO₄²⁻), onto the active sites of the TiO₂ surface.[20] This "sulfur poisoning" blocks the sites required for DES adsorption and ROS generation, leading to a rapid decline in catalytic activity.[20][21] Additionally, the accumulation of non-volatile intermediates like DESO and DESO₂ can temporarily hinder the process.[1]
Protocol 4: Catalyst Regeneration A deactivated catalyst can often be regenerated to restore its activity. Washing with a basic solution is particularly effective.[20]
-
Removal: Carefully remove the catalyst-coated substrate from the reactor after a degradation experiment.
-
Washing: Immerse the substrate in a 0.1 M Sodium Hydroxide (NaOH) solution for 30 minutes with gentle agitation. Rationale: The hydroxide ions (OH⁻) effectively displace the adsorbed sulfate ions from the TiO₂ surface.
-
Rinsing: Thoroughly rinse the substrate with deionized water until the pH of the runoff is neutral.
-
Drying: Dry the regenerated catalyst in an oven at 100 °C for 1-2 hours.
-
Re-evaluation: Test the activity of the regenerated catalyst using the protocol in section 3.2. Regeneration efficiencies of over 100% (relative to the initial activity) have been reported after the first cycle due to the creation of additional surface hydroxyl groups by the NaOH treatment.[20]
References
-
Hayle, S. T. (2014). Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method. ResearchGate. Available at: [Link]
-
Magesh, G., et al. (2021). Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction. MDPI. Available at: [Link]
-
Taddesse, A. M., et al. (2023). Green Synthesis of TiO2 Using Impatiens rothii Hook.f. Leaf Extract for Efficient Removal of Methylene Blue Dye. ACS Omega. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions. EPA.gov. Available at: [Link]
-
Dhal, G. C., et al. (2021). Review on the synthesis of doped TiO2 nanomaterials by Sol-gel method and description of experimental techniques. Journal of Water and Environmental Nanotechnology. Available at: [Link]
-
AIP Publishing. (2018). The Morphological Characterizations of Titanium Dioxide (TiO2) Via Sol-Gel Method. AIP Publishing. Available at: [Link]
-
Khalifa University. (n.d.). Advanced Materials & Manufacturing Archives. Khalifa University. Available at: [Link]
-
BG RCI. (2011). Analytical method for the determination of diethyl sulfate. BG RCI. Available at: [Link]
-
MDPI. (n.d.). Performance-Enhancing Sulfur-Doped TiO2 Photoanodes for Perovskite Solar Cells. MDPI. Available at: [Link]
-
Ramli, N. A., et al. (2017). SYNTHESIS OF PHOTOCATALYTIC TITANIUM DIOXIDE NANOPOWDERS USING DIFFERENT ACID CATALYSERS. ResearchGate. Available at: [Link]
-
Krichevskaya, M., et al. (2011). Photocatalytic Oxidation of this compound Vapor over TiO2-Based Composite Photocatalysts. MDPI. Available at: [Link]
-
Kozlov, D. V., et al. (2020). Structural and Spectroscopic Characterization of TiO2 Nanocrystalline Materials Synthesized by Different Methods. MDPI. Available at: [Link]
-
Li, G., et al. (2016). Regeneration of sulfur-deactivated TiO2 photocatalysts. ResearchGate. Available at: [Link]
-
Bouzaza, A., et al. (2006). Photocatalytic degradation of some VOCs in the gas phase using an annular flow reactor. ResearchGate. Available at: [Link]
-
Astuti, W., et al. (2017). PREPARATION OF S-DOPED TIO2 VIA SOL-GEL/ HYDROTHERMAL METHOD AND ITS ACTIVITY AS PHOTODEGRADATION OF RB05. Rasayan Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Preparation method of titanium dioxide. ResearchGate. Available at: [Link]
-
MDPI. (2024). Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal-Organic Frameworks. MDPI. Available at: [Link]
-
Li, Y., et al. (2017). Present Perspectives of Advanced Characterization Techniques in TiO2-Based Photocatalysts. ACS Applied Materials & Interfaces. Available at: [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (2018). Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]
-
Krichevskaya, M., et al. (2011). Photocatalytic Oxidation of this compound Vapor over TiO2-Based Composite Photocatalysts. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2016). Detection of Sulfur Compounds in Natural Gas According to ASTM D5504 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Agilent Technologies. Available at: [Link]
-
Dhaduk, B. (2024). Insight studies on the deactivation of sulfuric acid regeneration catalyst. Atmiya University Repository. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Research Progress in the Degradation of Chemical Warfare Agent Simulants Using Metal-Organic Frameworks. PubMed. Available at: [Link]
-
Doll, T. E., & Spivey, J. J. (2013). Photocatalytic Reactor Design: Guidelines for Kinetic Investigation. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The Ti µGC–FPD analysis of (in order of elution) this compound and... ResearchGate. Available at: [Link]
-
Majima, T. (2007). Mechanistic Insight into the TiO2 Photocatalytic Reactions: Design of New Photocatalysts. ACS Publications. Available at: [Link]
-
MDPI. (2020). Obtaining and Characterization of TiO2-GO Composites for Photocatalytic Applications. MDPI. Available at: [Link]
- Google Patents. (n.d.). A method for removing sulfur from gasoline and diesel by photocatalytic oxidation. Google Patents.
-
ResearchGate. (n.d.). A Review of Chemical Warfare Agent Simulants for the Study of Environmental Behavior. ResearchGate. Available at: [Link]
-
Das, J., et al. (2018). Photocatalytic degradation of volatile pollutants. Pulsus Group. Available at: [Link]
-
JASCO Global. (2021). Tips of FTIR measurement (Gas analysis). JASCO Global. Available at: [Link]
-
SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. SilcoTek. Available at: [Link]
-
orientjchem.org. (n.d.). Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters. orientjchem.org. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Photocatalytic oxidation of this compound vapor over TiO2-based composite photocatalysts. PubMed. Available at: [Link]
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Use of diethyl sulfide in studies of atmospheric sulfur chemistry
Application Note: Mechanistic Investigation and Kinetic Profiling of Diethyl Sulfide (DES) in Simulated Atmospheric Environments
Abstract
This compound (DES) serves as a critical model compound for understanding the atmospheric fate of reduced sulfur species. While Dimethyl Sulfide (DMS) dominates biogenic sulfur emissions, DES provides a unique structural homologue for investigating the effects of alkyl chain length on oxidation kinetics and Secondary Organic Aerosol (SOA) yields. This guide outlines high-precision protocols for studying DES oxidation initiated by hydroxyl radicals (
Introduction & Scientific Rationale
The atmospheric lifespan of volatile organic sulfur compounds (VOSCs) is primarily controlled by oxidation reactions. DES differs from DMS by the presence of methylene (-CH
Why Study DES?
-
Kinetic Benchmarking: DES reacts faster with
OH than DMS, making it an excellent tracer for validating kinetic models of H-abstraction.[1] -
Aerosol Nucleation: The oxidation of DES yields sulfuric acid and ethyl sulfonic acid, both of which are potent precursors for Cloud Condensation Nuclei (CCN).[1]
-
Odor Control & Toxicology: As a potent malodorant and structural analog to mustard gas (bis(2-chloroethyl) sulfide), understanding its degradation is vital for both environmental compliance and defense-related decontamination studies.[1]
Kinetic Parameters & Reactivity Profile
The following data summarizes the reactivity of DES compared to its homologue, DMS. Note the increased reactivity of DES toward
Table 1: Comparative Gas-Phase Rate Constants (
| Oxidant | Reactant | Rate Constant ( | Mechanism Dominance | Reference |
| Hydroxyl ( | This compound (DES) | H-Abstraction (Major) | ||
| Hydroxyl ( | Dimethyl Sulfide (DMS) | Addition (Major at low T) | ||
| Chlorine (Cl | This compound (DES) | H-Abstraction (Fast) | ||
| Nitrate ( | This compound (DES) | Electron Transfer |
Experimental Protocol: Relative Rate Method in Smog Chambers
Objective: Determine the rate constant of DES +
Materials Required
-
Chamber: Teflon (FEP) bag reactor (Volume: 100 L to 10 m
).[1] -
Light Source: UV lamps (300–400 nm,
nm) for photolysis.[1] -
Reactants:
-
Detection: PTR-TOF-MS (Proton Transfer Reaction Mass Spectrometry) or GC-FID.[1][2][3]
Step-by-Step Workflow
-
Chamber Cleaning (Critical):
-
Injection Sequence:
-
Radical Initiation:
-
Irradiation & Data Acquisition:
-
Data Analysis (The Kinetic Plot):
Mechanistic Pathway Visualization
The oxidation of DES is complex, involving competing abstraction and addition pathways. The diagram below details the
Figure 1: Reaction mechanism of this compound oxidation initiated by hydroxyl radicals.[1] The pathway emphasizes the critical H-abstraction step at the secondary carbon, leading to fragmentation into aldehydes and sulfur oxides.
Analytical Detection & Challenges
Instrument Selection Guide
| Technique | Detection Limit | Pros | Cons |
| GC-FPD/SCD | < 1 ppb | High specificity for sulfur; no isobaric interference.[1] | Low time resolution (offline); Metal surface adsorption (memory effects).[1] |
| PTR-TOF-MS | < 50 ppt | Real-time (Hz); Soft ionization ( | Fragmentation of disulfides; Humidity dependence.[1] |
Protocol for Minimizing Wall Losses
Sulfur compounds are "sticky."[1] When using GC-based methods, silco-steel or sulfinert treated tubing is mandatory.[1] For PTR-MS, heated inlet lines (
Safety & Toxicological Implications
While this note focuses on atmospheric chemistry, DES is a severe irritant and malodorant.[1]
-
Odor Threshold: ~0.0008 ppm (Garlic/Ethereal).[1]
-
Neutralization: In case of spill, do not wash with water alone.[1] Use a dilute bleach solution (sodium hypochlorite) or hydrogen peroxide to oxidize DES to the non-volatile sulfoxide/sulfone forms before disposal.[1]
References
-
Nielsen, O. J., Sidebottom, H. W., Nelson, L., Rattigan, O., Treacy, J. J., & O'Farrell, D. J. (1990). Rate constants for the reactions of OH radicals and Cl atoms with this compound, Di-n-propyl sulfide, and Di-n-butyl sulfide.[1][4] International Journal of Chemical Kinetics, 22(6), 603–612.[1]
-
Barnes, I., Hjorth, J., & Mihalopoulos, N. (2006). Dimethyl Sulfide and Dimethyl Sulfoxide and Their Oxidation in the Atmosphere.[1][5] Chemical Reviews, 106(3), 940–975.[1][5]
-
Perraud, V., et al. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID.[1] Atmospheric Measurement Techniques, 9, 1325–1340.[1]
-
EPA (U.S. Environmental Protection Agency). Smog Chamber Studies of Sulfur Dioxide Photooxidation Rates.[1] EPA Science Inventory.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Diethyl Sulfide Purification & Analysis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with commercial diethyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in identifying and removing impurities from this critical reagent. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
A1: The impurity profile of commercial this compound is largely dependent on its synthetic route. The most prevalent method involves the reaction of ethylene with hydrogen sulfide, which can lead to several predictable impurities.[1] Another common laboratory-scale synthesis reacts sodium sulfide with an ethyl halide.[2]
Common Impurities and Their Origins:
| Impurity | Chemical Formula | Boiling Point (°C) | Origin |
| Ethanethiol | CH₃CH₂SH | 35 | Unreacted starting material or byproduct from the reaction of ethylene and hydrogen sulfide.[1] |
| Diethyl disulfide | (CH₃CH₂)₂S₂ | 154 | Oxidation of ethanethiol or this compound. |
| Water | H₂O | 100 | Present from synthesis, washing steps, or atmospheric absorption. |
| Ethanol | CH₃CH₂OH | 78.4 | Hydrolysis of ethylating agents or present as a solvent in synthesis. |
| Peroxides | R-O-O-R' | Variable | Formed by autoxidation of the ether linkage in the presence of oxygen, particularly on prolonged storage. |
| Acidic Impurities | e.g., H₂S, SO₂ | Variable | Residuals from synthesis or degradation byproducts. |
Understanding the source of these impurities is the first step in designing an effective purification strategy. For instance, the presence of ethanethiol, with a significantly lower boiling point than this compound (92°C), suggests that fractional distillation will be a highly effective separation technique.
Q2: How can I qualitatively and quantitatively assess the purity of my this compound?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities. A non-polar capillary column is typically effective. By comparing the resulting mass spectra with library data, unknown peaks can be identified.[3]
-
Gas Chromatography with a Sulfur-Selective Detector (GC-SCD): For specific detection and quantification of sulfur-containing impurities like ethanethiol and diethyl disulfide, a GC equipped with an SCD is highly sensitive and selective.[4][5]
-
Karl Fischer Titration: This is the most accurate method for determining water content.
-
Peroxide Test Strips: Commercially available test strips provide a rapid and convenient way to screen for the presence of peroxides. Concentrations above 30 ppm are considered hazardous and necessitate immediate purification or disposal.[6]
Troubleshooting Guide
Issue 1: My reaction is giving low yields or unexpected side products. Could impurities in this compound be the cause?
Plausible Cause: Reactive impurities such as water, acidic compounds, or peroxides in your this compound can interfere with a variety of sensitive chemical transformations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction issues.
Issue 2: I observe a yellow discoloration in my stored this compound.
Plausible Cause: A yellow tint can indicate the formation of polysulfides or other degradation products, often resulting from slow oxidation or reaction with other trace impurities.
Recommended Action:
-
Initial Assessment: Test for peroxides. Peroxide formation can be a precursor to further degradation.
-
Purification: A fractional distillation is often sufficient to remove colored, higher-boiling point impurities.
Detailed Experimental Protocols
Protocol 1: Removal of Acidic Impurities and Water
This protocol is designed to remove acidic impurities like hydrogen sulfide and thiols, followed by a preliminary drying step.
Materials:
-
Commercial this compound
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution[7]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[8]
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the commercial this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with another portion of 5% NaOH solution.
-
Wash the this compound with an equal volume of brine to remove residual NaOH and the bulk of dissolved water.[7]
-
Drain the this compound layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ in small portions, swirling after each addition, until some of the drying agent remains free-flowing.[8]
-
Stopper the flask and allow it to stand for at least 30 minutes.
-
Decant or filter the dried this compound into a distillation flask.
Rationale: The basic NaOH wash deprotonates acidic impurities like ethanethiol (forming sodium ethanethiolate) and hydrogen sulfide, rendering them water-soluble and easily extracted into the aqueous phase. The subsequent brine wash reduces the amount of water dissolved in the organic layer.[7]
Protocol 2: Purification by Fractional Distillation
This procedure is highly effective for separating this compound from impurities with different boiling points, such as ethanethiol and diethyl disulfide.
Materials:
-
Pre-treated this compound from Protocol 1
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer
-
Condenser
-
Receiving flask(s)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the pre-treated this compound and a few boiling chips to the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature at the head of the column. Collect any low-boiling fraction (distilling below ~90°C), which may contain residual ethanethiol.
-
Collect the main fraction of pure this compound at its boiling point of 92°C.
-
Stop the distillation when the temperature begins to rise significantly above 92°C or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
The higher-boiling residue may contain diethyl disulfide.
Causality: Fractional distillation provides multiple theoretical plates for vaporization and condensation cycles, allowing for a much finer separation of liquids with close boiling points compared to simple distillation.[9][10]
Caption: Fractional distillation workflow.
Protocol 3: Detection and Removal of Peroxides
Thioethers can form peroxides upon storage, which can be hazardous.
Materials:
-
This compound
-
Peroxide test strips
-
5% Ferrous sulfate solution (prepared by dissolving 6g FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid)[11]
-
Separatory funnel
Procedure:
-
Detection: Test the this compound with a peroxide test strip according to the manufacturer's instructions.
-
Removal: If peroxides are detected, place the this compound in a separatory funnel and wash with an equal volume of the 5% ferrous sulfate solution. Shake for 1 minute.
-
Discard the aqueous layer.
-
Wash the this compound with water to remove any residual ferrous sulfate solution.
-
Dry the this compound over anhydrous MgSO₄ or Na₂SO₄ as described in Protocol 1.
Mechanism: Ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺) by the peroxide, which is reduced to a non-hazardous alcohol in the process. The acidic conditions prevent the precipitation of ferric hydroxide.
References
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]
-
Wikipedia. (2023, October 27). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl sulfide. Retrieved from [Link]
- Google Patents. (n.d.). CN103880722A - Method for preparing high-purity diethyl disulfide.
-
New Jersey Department of Health. (2001, April). Right to Know Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]
- Ifeadi, C. N., et al. (1975). Quantitative measurement and sensory evaluation of dairy waste odor. In Managing Livestock Wastes: Proceedings of the 3rd International Symposium on Livestock Wastes (p. 354). American Society of Agricultural Engineers.
- Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Agilent Technologies. (2016, January 27). Analysis of Sulfur Compounds According to ASTM D5504. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (2021, February). Handling and Removing Peroxides. Retrieved from [Link]
-
Shimadzu. (n.d.). G306A Analysis of Sulfur Compounds in Natural Gas by Nexis™ SCD-2030 According to ASTM D5504. Retrieved from [Link]
-
Prof Dave Explains. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]
-
AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
Sources
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- 2. prepchem.com [prepchem.com]
- 3. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com [shimadzu.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Optimization of reaction conditions for preparing diethyl sulfide
Technical Support Center: Optimization of Reaction Conditions for Preparing Diethyl Sulfide
Introduction
Topic: Optimization of this compound Synthesis Target Audience: Process Chemists, R&D Scientists, Drug Development Professionals Objective: Provide a high-level, troubleshooting-oriented guide for the synthesis of this compound (thioethyl ether), focusing on yield maximization, impurity control, and scalable safety protocols.
This compound (
Module 1: Reaction Pathway & Mechanistic Logic
The most robust route for laboratory to pilot-scale synthesis involves the alkylation of sodium sulfide with ethyl bromide (or ethyl chloride) under Phase Transfer Catalysis (PTC).
Core Chemistry:
The reaction proceeds via a double
-
Step 1: Formation of the ethylthiolate intermediate (
). -
Step 2: Attack of the thiolate on the second equivalent of alkyl halide to form this compound.
Critical Mechanistic Insight:
Without a phase transfer catalyst, the reaction between aqueous
Visualizing the Pathway:
Figure 1: Reaction pathway showing the sequential alkylation and potential divergence into impurities (Mercaptans and Disulfides).
Module 2: Optimized Experimental Protocol
This protocol utilizes Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst to bridge the aqueous sulfide phase and the organic halide phase, significantly enhancing rate and yield [1][5].[1]
Stoichiometry & Reagents Table:
| Component | Role | Molar Eq.[2][3][4][5][6][7] | Notes |
| Ethyl Bromide | Electrophile | 2.10 | Slight excess to drive Step 2 completion and minimize mercaptan. |
| Sodium Sulfide Nonahydrate | Nucleophile | 1.00 | Dissolved in min. water. Purity is critical (check for thiosulfates). |
| TBAB | Catalyst (PTC) | 0.03 - 0.05 | Facilitates transport of |
| Water | Solvent A | ~3-5 Vol | Keep volume low to maintain high concentration. |
| Toluene/DCM | Solvent B | Optional | Can run neat (EtBr as solvent) or with inert carrier. |
Step-by-Step Methodology:
-
Catalyst Preparation: In a 3-neck reactor equipped with a reflux condenser and mechanical stirrer, dissolve
mol in minimal distilled water. Add mol TBAB. -
Addition: Cool the mixture to 10-15°C. Add
mol Ethyl Bromide dropwise. Note: EtBr is volatile (BP ~38°C); cooling prevents loss. -
Reaction: Once addition is complete, warm slowly to 40-50°C (mild reflux) and stir vigorously (>500 RPM). The PTC requires high shear to be effective.
-
Monitoring: Monitor by GC. Look for the disappearance of the intermediate ethyl mercaptan peak.
-
Work-up:
-
Separate phases.
-
Crucial Step: Wash the organic layer with 10% NaOH solution.[8] This converts unreacted ethanethiol (
) into water-soluble sodium ethyl mercaptide ( ), removing the "rotten egg" odor and preventing downstream contamination [2]. -
Wash with water, dry over
.
-
-
Purification: Distill at atmospheric pressure. Collect fraction at 91-93°C .
Module 3: Troubleshooting & FAQs
Q1: My yield is consistently low (<50%). What is going wrong?
-
Root Cause 1: Mass Transfer Limitation. Without PTC or vigorous stirring, the reaction occurs only at the interface.
-
Fix: Ensure you are using 3-5 mol% TBAB and stirring is creating a vortex.
-
-
Root Cause 2: Volatility Loss. Ethyl Bromide boils at 38°C. If your condenser water is too warm or the addition is too fast, you are losing the electrophile.
-
Fix: Use a dry-ice/acetone condenser or ensure coolant is <5°C. Add a slight excess (2.1 - 2.2 eq) of EtBr.
-
Q2: The final product has an unbearable "rotten cabbage" odor, distinct from the sulfide smell.
-
Diagnosis: Contamination with Ethanethiol (Ethyl Mercaptan) . This occurs if the second alkylation step is incomplete (
). -
Fix: You cannot remove mercaptans effectively by simple distillation due to azeotrope formation. You must perform a caustic wash (NaOH) during work-up [2].
-
Reaction:
. The salt stays in the water layer.
-
Q3: GC shows a significant impurity peak with a higher boiling point (~154°C).
-
Diagnosis: Formation of Diethyl Disulfide (
) . This is caused by the oxidation of the intermediate thiolate or the final product by atmospheric oxygen. -
Fix:
-
Run the reaction under a strict Nitrogen or Argon blanket.
-
Degas all water/solvents prior to use.
-
Recovery: If disulfide is present, it can be removed by fractional distillation (large BP difference: 92°C vs 154°C) or by refluxing with a small amount of
or to reduce the disulfide bond back to the sulfide/thiol [4].
-
Troubleshooting Logic Tree:
Figure 2: Decision tree for diagnosing common synthesis failures.
Module 4: Safety & Environmental Control
Hazard Management:
-
Hydrogen Sulfide (
): Even if starting with , acidification or side reactions can release (highly toxic).-
Control: All reactor vents must pass through a scrubber containing 10-15% NaOH + Sodium Hypochlorite (Bleach) . This oxidizes sulfides/mercaptans to sulfonates/sulfates, neutralizing the odor and toxicity [6].
-
-
Flammability: this compound is a Class 1B Flammable Liquid (Flash Point -10°C). Ground all equipment.
References
-
PrepChem. Preparation of this compound. Retrieved from [Link]
- Google Patents.Method for preparing high-purity diethyl disulfide (Context on mercaptan removal). CN103880722A.
-
Organic Syntheses. Di-o-Nitrophenyl Disulfide (General Sulfide/Disulfide chemistry).[2] Coll. Vol. 1, p.220 (1941). Retrieved from [Link]
-
ScienceMadness. Diethylsulfide from potassium ethylsulfate and sodium sulfide.[9] Retrieved from [Link]
-
Journal of Advanced Scientific Research. Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Retrieved from [Link]
-
ResearchGate. Reliable removal of mercaptans and other organic sulfides using sodium hypochlorite wet scrubber technology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. sciensage.info [sciensage.info]
- 7. Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Sciencemadness Discussion Board - Diethylsulfide from potassium ethylsulfate and sodium sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yields in C-S cross-coupling reactions using thioethers
<Technical Support Center: C-S Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for C-S cross-coupling reactions. The formation of carbon-sulfur bonds to synthesize thioethers is a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the journey from aryl halides and thiols to the desired thioether product can be fraught with challenges, most notably low reaction yields.
This guide is designed to serve as your first line of support. Structured in a practical question-and-answer format, it moves from initial checks to deep mechanistic troubleshooting. Here, we will not only suggest what to do but explain why a particular adjustment can salvage your reaction, grounding our advice in established chemical principles and authoritative literature.
Part 1: First-Pass Troubleshooting: The Initial Checklist
Before delving into complex modifications, it's crucial to rule out common and easily rectifiable errors. These questions cover the foundational aspects of your experimental setup.
Q1: My reaction has stalled or shows no conversion. What are the first things I should check?
A1: Start with the basics—reagent quality and inert atmosphere.
-
Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[3] An incomplete nitrogen or argon purge can lead to catalyst oxidation and deactivation. Ensure all glassware is properly dried and the system is purged for an adequate duration.
-
Reagent Purity:
-
Solvents: Anhydrous solvents are critical. The presence of water can interfere with the base and the catalyst. Use freshly distilled solvents or those from a solvent purification system.
-
Thiols: Thiols are susceptible to oxidation, forming disulfides upon storage.[4] This side-product consumes your starting material and can complicate purification. If possible, use a freshly opened bottle or purify the thiol via distillation or chromatography before use.
-
Base: Many bases used in these couplings (e.g., sodium tert-butoxide, potassium carbonate) are hygroscopic. Clumped or old base is a sign of hydration and reduced activity. Use a fresh bottle or dry the base in an oven before use.
-
Q2: I see multiple spots on my TLC plate, including what looks like disulfide formation. Why is this happening?
A2: Disulfide formation is a common side reaction, typically caused by the oxidation of the thiol starting material. This can happen before the reaction even starts (due to improper storage) or during the reaction if the inert atmosphere is compromised. The presence of trace oxygen can facilitate the coupling of two thiol molecules. Ensure rigorous exclusion of air from your reaction vessel.
Part 2: The Catalyst System: Heart of the Reaction
The choice of palladium source and, critically, the ancillary ligand, governs the efficiency of the catalytic cycle.[5] Problems in this area are a frequent source of low yields.
Q3: I'm using a standard catalyst system like Pd(OAc)₂ with a phosphine ligand, but the yield is poor. What's the likely issue?
A3: The problem often lies with the generation of the active Pd(0) species or the stability of the catalyst throughout the reaction.
-
Precatalyst Activation: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle.[6] If this step is inefficient, you will have a low concentration of the active catalyst. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst where the palladium is already in the active oxidation state and coordinated to the ligand.
-
Ligand Choice: Not all ligands are created equal for C-S coupling. Thiols and thiolates are notorious for binding strongly to palladium, potentially displacing the phosphine ligand and deactivating the catalyst.[7]
-
Steric Bulk: For many substrates, bulky, electron-rich monophosphine or bisphosphine ligands are required. These ligands promote the crucial reductive elimination step and sterically protect the metal center from being poisoned by the thiol.[3][8]
-
Chelation: Bidentate (chelating) ligands, such as Josiphos or Xantphos, were historically favored because their strong binding was thought to prevent displacement by the thiol nucleophile.[9][10] However, recent studies have shown that highly effective catalysis can be achieved with bulky monophosphine ligands as well.[7] If you are using a simple ligand like PPh₃, switching to a more specialized ligand is a high-priority troubleshooting step.
-
Q4: How do I choose the right ligand for my specific substrates?
A4: Ligand selection is empirical but can be guided by principles. Start with a versatile, sterically hindered ligand. The Buchwald and Hartwig groups have developed generations of ligands tailored for challenging cross-couplings.[9][11]
| Ligand Type | Examples | Best For | Rationale |
| Bulky Monodentate | SPhos, XPhos, RuPhos | General purpose, good for sterically hindered aryl halides. | Promotes monoligation of palladium, which accelerates oxidative addition and reductive elimination.[3] |
| Bulky Bidentate | Josiphos, DiPPF | Aryl chlorides and substrates sensitive to catalyst deactivation. | Strong chelation stabilizes the catalytic complex against decomposition pathways.[11][12] |
| Wide Bite-Angle | Xantphos | Electron-rich thiols and aryl halides. | The specific geometry can facilitate the reductive elimination step to form the C-S bond.[10] |
If your initial choice fails, screening a small set of ligands from different classes is the most effective strategy.
Workflow Diagram: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting C-S cross-coupling reactions.
Part 3: Reaction Conditions & Substrates
Even with an optimal catalyst system, the reaction environment and the nature of your starting materials can prevent success.
Q5: My reaction is clean but very slow. Should I just increase the temperature?
A5: Increasing the temperature can accelerate the reaction, but it's a trade-off. While higher temperatures can facilitate the oxidative addition of less reactive aryl chlorides, they can also accelerate catalyst decomposition pathways.[13] A more controlled approach is a systematic optimization:
-
Temperature Screen: Set up parallel reactions at incremental temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the sweet spot between reaction rate and catalyst stability.
-
Solvent Choice: The solvent affects the solubility of the base and the catalytic species. Aprotic polar solvents like dioxane, toluene, or DMF are common.[14] If your base is not dissolving, the reaction can stall. Sometimes a switch in solvent can dramatically improve results.
-
Base Selection: The base's role is to deprotonate the thiol, forming the active thiolate nucleophile.[6] The choice of base is critical.
-
A base that is too weak may not deprotonate the thiol efficiently.
-
A base that is too strong (like NaOtBu) can be incompatible with sensitive functional groups on your substrates.[6]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often excellent choices, with their efficacy depending on the specific substrates and solvent.[2][12] Cesium carbonate, for example, is often more soluble in organic solvents and can promote reactivity.[10]
-
Q6: My aryl halide is sterically hindered (e.g., has ortho-substituents), and the reaction is not working.
A6: Steric hindrance poses a significant challenge, primarily to the oxidative addition step.[15] The bulky aryl halide struggles to approach the metal center. To overcome this:
-
Use a More Active Catalyst: This is the most effective solution. Use a catalyst system known for coupling hindered substrates, which typically involves a very bulky, electron-rich ligand (e.g., SPhos, XPhos, or a Josiphos-type ligand).[8] These ligands promote the formation of a highly reactive, monoligated palladium species that is less sterically encumbered and more readily undergoes oxidative addition.[3]
-
Higher Temperatures: As mentioned, carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
Part 4: Mechanistic Insights & Advanced Protocols
Understanding the catalytic cycle helps in diagnosing problems at a deeper level.
Diagram: Simplified Catalytic Cycle of Pd-Catalyzed C-S Coupling
Caption: Key steps in the C-S coupling cycle and common failure points.
Q7: I suspect my catalyst is dying during the reaction. How can I confirm this and what can I do?
A7: Catalyst deactivation is a common cause of incomplete reactions.[13] It can occur if the phosphine ligand is displaced by the thiolate or if side reactions form inactive palladium species.
-
Diagnosis: If the reaction starts well but stalls midway (monitor by GC or LC-MS), catalyst decomposition is a likely culprit.
-
Solution - Catalyst Pre-formation: Instead of generating the catalyst in-situ, you can pre-form the active L-Pd(0) complex. This ensures that the catalyst is correctly formed before being introduced to the potentially problematic thiol.
Protocol: General Procedure for a Small-Scale Test Reaction
This protocol provides a reliable starting point for optimizing your C-S cross-coupling reaction.
-
Preparation: To a flame-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the thiol (1.1-1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the anhydrous solvent (to make a ~0.1 M solution in the aryl halide).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot, quench it with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC, GC, or LC-MS to determine the extent of conversion.
-
Optimization: Based on the result, adjust one variable at a time (e.g., ligand, base, temperature) in subsequent test reactions to improve the yield.
By systematically addressing these common issues, from fundamental setup to the nuances of catalyst selection and reaction conditions, you can significantly improve the success rate and yields of your C-S cross-coupling reactions.
References
-
(2022). (PDF) C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes - ResearchGate. Retrieved from [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2022). Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Chemical Reviews. Retrieved from [Link]
-
(2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Retrieved from [Link]
-
(2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - NIH. Retrieved from [Link]
-
Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Optimization of conditions for the C-S coupling reaction 1 - ResearchGate. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
(2014). Catalytic C–S, C–Se, and C–P Cross-Coupling Reactions Mediated by a CuI/CuIII Redox Cycle. Retrieved from [Link]
-
(2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC. Retrieved from [Link]
-
(n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols - DSpace. Retrieved from [Link]
-
(n.d.). Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
(2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Retrieved from [Link]
-
Ozerov, O. V., et al. (2014). Catalytic C–S Cross-Coupling Reactions Employing Ni Complexes of Pyrrole-Based Pincer Ligands. ACS Catalysis. Retrieved from [Link]
-
(2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Retrieved from [Link]
-
Xu, B., et al. (2025). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. PubMed. Retrieved from [Link]
-
(2021). Metal-catalyzed C–S bond formation using sulfur surrogates - RSC Publishing. Retrieved from [Link]
-
(n.d.). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles | Request PDF - ResearchGate. Retrieved from [Link]
-
(2018). Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents - PMC. Retrieved from [Link]
-
(2019). Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books. Retrieved from [Link]
-
(n.d.). C–S Cross-Coupling Reaction of Aryl Halide with Thiols a,21 - ResearchGate. Retrieved from [Link]
-
(2016). What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry - Reddit. Retrieved from [Link]
-
(2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC. Retrieved from [Link]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
(2023). Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling. PNAS. Retrieved from [Link]
-
Lee, C.-H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Retrieved from [Link]
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters. Retrieved from [Link]
-
(2024). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis - White Rose Research Online. Retrieved from [Link]
-
(2025). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. - ResearchGate. Retrieved from [Link]
-
(2013). Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides - PMC - NIH. Retrieved from [Link]
-
(2023). Buchwald-Hartwig Amination - Chemistry LibreTexts. Retrieved from [Link]
-
(2016). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
(2023). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses. Retrieved from [Link]
-
(n.d.). Heteroaromatic Thioether—Organostannane Cross-Coupling | Request PDF. Retrieved from [Link]
-
Yang, Y.-Z., et al. (2022). Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. PubMed. Retrieved from [Link]
-
Podgórski, M., & Bowman, C. N. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]
-
(2021). Benzyl thioether formation merging copper catalysis - RSC Publishing. Retrieved from [Link]
-
(2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
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- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. jmcct.com [jmcct.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. dspace.mit.edu [dspace.mit.edu]
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- 15. Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Managing the pungent garlic-like odor of diethyl sulfide in experiments
Welcome to the dedicated support center for managing the pungent, garlic-like odor of diethyl sulfide (DES) in your laboratory experiments. This guide is designed for researchers, scientists, and drug development professionals who handle this potent organosulfur compound. Here, you will find practical, evidence-based troubleshooting guides and frequently asked questions (FAQs) to ensure a safe and more pleasant working environment. Our approach is grounded in scientific principles and field-proven experience to provide you with reliable and effective odor control strategies.
Understanding the Challenge: The Pervasive Nature of Diethyl Sulfude's Odor
This compound is a highly volatile organosulfur compound with a low odor threshold, meaning even minute quantities can produce a strong, pervasive garlic-like smell.[1] This characteristic is due to the presence of the sulfur atom, which is common to a class of compounds known for their potent odors, such as thiols (mercaptans).[2] The odor can readily adsorb onto surfaces and clothing, making it challenging to eliminate and a potential source of nuisance in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is the garlic-like smell of this compound so strong and persistent?
A1: The intensity of this compound's odor is attributed to its high volatility and the presence of sulfur in a reduced state. Organosulfur compounds are notorious for their low odor thresholds, which for this compound is in the parts-per-billion (ppb) range.[1][3] Its ability to linger is due to its adsorption onto various surfaces, including lab coats, gloves, and equipment, from which it can slowly be released back into the air.
Q2: Is the odor of this compound a direct indicator of a hazardous concentration?
A2: Not necessarily. The human nose is incredibly sensitive to the odor of this compound, detecting it at concentrations far below the established occupational exposure limits.[3] However, a strong or persistent odor should always be treated as an indicator of a potential containment failure and investigated immediately to ensure that engineering controls and work practices are effective.
Q3: Can I become desensitized to the smell of this compound?
A3: Yes, olfactory fatigue can occur with prolonged exposure to a constant odor. This is a significant safety concern because you may no longer be able to rely on your sense of smell to detect a leak or increasing concentration of this compound in the laboratory.[4]
Q4: What are the primary health and safety concerns associated with this compound beyond its odor?
A4: this compound is a highly flammable liquid and vapor.[5] It can also cause skin and eye irritation.[5] Inhalation of high concentrations may lead to dizziness or other toxic effects. Always consult the Safety Data Sheet (SDS) for detailed hazard information.
Troubleshooting Guide: Addressing this compound Odor Issues
This section provides a systematic approach to identifying and resolving common issues related to this compound odor in the laboratory.
Scenario 1: A persistent garlic-like odor is present in the lab, even when this compound is not in active use.
-
Potential Cause 1: Contaminated Surfaces or Equipment.
-
Troubleshooting Steps:
-
Thoroughly decontaminate all surfaces within the fume hood where this compound was handled.
-
Clean any glassware, stir bars, or other equipment that came into contact with this compound using an oxidizing solution (see Protocol 1: Decontamination of Surfaces and Equipment).
-
Wipe down the exterior of the fume hood and surrounding benchtops.
-
Consider if lab coats or other personal protective equipment (PPE) have been contaminated and are stored in the lab.
-
-
-
Potential Cause 2: Improper Waste Disposal.
-
Troubleshooting Steps:
-
Ensure that all this compound waste is stored in a properly sealed and labeled hazardous waste container.
-
Check that the waste container is not leaking.
-
If the waste container is stored within the lab, ensure it is in a well-ventilated area, preferably within a ventilated cabinet.
-
-
-
Potential Cause 3: Inadequate Ventilation.
-
Troubleshooting Steps:
-
Verify that the laboratory's general ventilation system is operating correctly.
-
Check for any obstructions to air vents.
-
If the odor is localized, consider if additional local exhaust ventilation is needed.
-
-
Scenario 2: The odor of this compound is noticeable during an experiment inside a fume hood.
-
Potential Cause 1: Improper Fume Hood Use.
-
Troubleshooting Steps:
-
-
Potential Cause 2: Overloading the Fume Hood.
-
Troubleshooting Steps:
-
Remove any unnecessary equipment or containers from the fume hood to improve airflow.
-
Elevate large equipment on blocks to allow air to flow underneath.
-
-
-
Potential Cause 3: Fume Hood Malfunction.
-
Troubleshooting Steps:
-
Check the fume hood's airflow monitor to ensure it is functioning within its specified range.
-
If you suspect a malfunction, stop work, secure your experiment, and contact your institution's environmental health and safety (EHS) office or facilities department.
-
-
Experimental Protocols for Odor Management
These protocols provide step-by-step instructions for proactive and reactive odor control measures.
Protocol 1: Decontamination of Surfaces and Equipment
This protocol describes the use of an oxidizing solution to neutralize this compound residues on non-sensitive surfaces and glassware.
Materials:
-
10% solution of sodium hypochlorite (household bleach)
-
Water
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: In a designated container, prepare a 10% aqueous solution of sodium hypochlorite.
-
Application: Liberally apply the bleach solution to the contaminated surface or glassware. Ensure complete coverage.
-
Contact Time: Allow the solution to remain in contact with the surface for at least 15-20 minutes.
-
Rinsing: Thoroughly rinse the surface or glassware with water to remove any residual bleach.
-
Drying: Allow the items to air dry completely.
Causality: Sodium hypochlorite is a strong oxidizing agent that chemically alters the this compound molecule, converting it into less volatile and less odorous compounds like diethyl sulfoxide and diethyl sulfone.[8]
Protocol 2: Setting Up a Bleach Scrubber for Effluent Vapors
This protocol is for neutralizing this compound vapors from a reaction or distillation setup before they are released into the fume hood exhaust.
Materials:
-
Gas washing bottle or bubbler
-
10% sodium hypochlorite solution
-
Tubing to connect to the apparatus vent
Procedure:
-
Assembly: Fill the gas washing bottle to an appropriate level with the 10% bleach solution, ensuring the dip tube is submerged.
-
Connection: Connect the outlet of your experimental apparatus (e.g., condenser) to the inlet of the gas washing bottle using appropriate tubing.
-
Venting: Ensure the outlet of the gas washing bottle is vented into the back of the fume hood.
-
Operation: As the experiment proceeds, any vented this compound vapor will bubble through the bleach solution and be oxidized.[2]
Diagram of Experimental Workflow:
Caption: Workflow for neutralizing this compound vapors.
Protocol 3: Management of this compound-Contaminated Solid Waste
This protocol details the safe handling and disposal of solid waste contaminated with this compound, such as pipette tips, gloves, and paper towels.
Materials:
-
Sealable, labeled hazardous waste bag or container
-
Activated carbon
-
Fume hood
Procedure:
-
Segregation: All solid waste contaminated with this compound should be considered hazardous.
-
Containment: Place the contaminated items in a designated, sealable hazardous waste bag or container inside the fume hood.
-
Adsorption: Add a layer of activated carbon to the waste bag or container to adsorb volatile this compound.[9][10]
-
Sealing: Securely seal the bag or container before removing it from the fume hood.
-
Disposal: Dispose of the container according to your institution's hazardous waste management guidelines.[11]
Data Presentation: Odor Thresholds of Common Sulfur Compounds
This table provides a comparison of the odor thresholds of this compound and other common sulfur-containing compounds to illustrate their potency.
| Compound | Odor Threshold (ppm) | Odor Description |
| This compound | 0.0008 - 0.0054 | Garlic-like [1] |
| Hydrogen Sulfide | 0.0047 | Rotten eggs |
| Methyl Mercaptan | 0.0021 | Decayed cabbage |
| Dimethyl Sulfide | 0.0010 | Cooked cabbage |
| Data sourced from compiled databases.[12] |
Logical Relationships in Odor Management
The following diagram illustrates the hierarchical approach to managing this compound odor, from initial prevention to reactive measures.
Caption: Hierarchy of controls for this compound odor.
References
-
Adsorption and Reaction of this compound on Active Carbons with and without Impregnants under Static Conditions. Langmuir - ACS Publications. [Link]
-
Experiments With Hydrogen Sulfide. ResearchGate. [Link]
-
Activated Carbon For Hydrogen Sulfide, Mercaptans, Thiophene Removal. Zhulin Carbon. [Link]
-
Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica. [Link]
-
Mustard gas - Wikipedia. Wikipedia. [Link]
-
Guidelines For The Safe Use Of Laboratory Fume Hoods. Florida International University. [Link]
-
Deodorizing Activity of Hop Bitter Acids and Their Oxidation Products Against Allyl Methyl Sulfide, a Major Contributor to Unpleasant Garlic-Associated Breath and Body Odor. MDPI. [Link]
-
Estimated detection limits and odor threshold values (OTV). ResearchGate. [Link]
-
Garlic smell in factory. Reddit. [Link]
-
I am looking for several agents to reduce the odor of a mixture containing Dimethyl Disulfide, Diethyl Disulfide, Methyl ethyl disulfide. Any Idea?. ResearchGate. [Link]
-
Chemical Scrubbers - Odor. Webster Environmental Associates. [Link]
-
Working safely with hazardous substances in a fume hood. Maastricht University. [Link]
-
Diethylsulfide from potassium ethylsulfate and sodium sulfide. Sciencemadness Discussion Board. [Link]
-
This Lab Stinks. Should I Be Concerned?. Lab Safety Institute. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
quantification and treatment of. Environmental Engineering Research. [Link]
-
Activated Carbon Absorption | Index, Capacity. Sentry Air Systems. [Link]
-
Industrial Odor Control Scrubbers. Tri-Mer. [Link]
-
Odor Control Evaluation in Slaughterhouse Effluent Treatment Plant (ETP). Greencraft Labs. [Link]
-
Chemical Scrubber Selection for Effective Odor Control. DeLoach Industries. [Link]
-
TIB-Activated-Carbon-Adsorption-List.pdf. IP Systems. [Link]
-
Fume Hood Operation and Safe Work Practices. West Chester University. [Link]
-
Odor Threshold Determinations of 53 Odorant Chemicals. Journal of the Air Pollution Control Association. [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. University of Maryland. [Link]
-
What do I do if I smell something sickening or alarming in the lab?. UCLA Chemistry and Biochemistry. [Link]
-
Ethyl sulfide | C4H10S | CID 9609. PubChem - NIH. [Link]
-
How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice. Lab Manager. [Link]
-
How to Choose impregnated activated carbon for h2s removal?. Heycarbons. [Link]
-
Case Study: Odor Abatement Solutions. Catalytic Products International. [Link]
-
Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota. [Link]
- US10991944B2 - Synthesis of gamma monoclinic sulfur and sulfur batteries containing ....
-
FUME HOOD USE AND SAFETY PRACTICES. University of California, Berkeley. [Link]
-
Odor Control Systems. MACH Engineering. [Link]
-
Odor Threshold Determinations of 53 Odorant Chemicals | PDF | Sulfide. Scribd. [Link]
-
Fume Hood Basics: 5 Best Practices. Labconco. [Link]
-
Arsine | Chemical Emergencies. CDC. [Link]
-
Improving Odor Control Scrubber Performance. Chem-Aqua. [Link]
-
Removal of Odors (Mainly H2S and NH3) Using Biological Treatment Methods. MDPI. [Link]
-
Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. ResearchGate. [Link]
-
Odour control by chemical dosing: A case study. ResearchGate. [Link]
-
Stainless steel soap - Wikipedia. Wikipedia. [Link]
-
Odor Control Case Study. rippleffectz. [Link]
-
The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. PMC. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Toward Sustainable Supply Chains in Metal Additive Manufacturing: An Energy-Based Limited-Scope Global Warming Potential (GWP) Life Cycle Assessment of Oxygen-Free High Conductivity Copper Powder Production. MDPI. [Link]
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- 1. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This Lab Stinks. Should I Be Concerned? - Lab Safety Institute [labsafety.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. labconco.com [labconco.com]
- 8. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 9. activatedcarbon.net [activatedcarbon.net]
- 10. researchgate.net [researchgate.net]
- 11. cpchem.com [cpchem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Diethyl Sulfide (DES) Stability & Handling
Part 1: Core Technical Directive
Executive Summary:
Diethyl sulfide (DES) is a deceptively stable thioether often utilized as a soft Lewis base ligand in catalysis or as a sulfur source in synthesis.[1][2] However, unlike its methyl analogue (dimethyl sulfide), DES possesses
This guide replaces generic "store cool" advice with a mechanistic troubleshooting framework designed for high-stakes research environments.
Part 2: Technical Guide & Troubleshooting (Q&A)
Module 1: Thermal Stability & Decomposition Mechanics
Q: I am running a reaction at
-
The Mechanism: In catalytic cycles, DES coordinates to the metal center. Because the ethyl group contains hydrogens on the
-carbon (the second carbon from sulfur), the metal can abstract this hydrogen.[2] This cleaves the C-S bond, releasing ethylene gas and leaving a metal-hydride-thiolate species.[1][2] -
The Consequence: You will observe a pressure spike (ethylene generation) and catalyst deactivation (formation of bridging thiolates or bulk metal sulfides).[2]
-
Recommendation: If using DES as a ligand with transition metals, keep reaction temperatures below
where possible. If higher temperatures are required, switch to dimethyl sulfide (DMS) or a cyclic thioether (like tetrahydrothiophene), which lack -hydrogens or are geometrically constrained against elimination.[1][2]
Q: My DES stock bottle has developed a cloudy precipitate and a "sharp" acrid smell distinct from the usual garlic odor. What happened? A: This indicates oxidative degradation , not thermal decomposition.[1][2]
-
The Cause: DES reacts with atmospheric oxygen to form diethyl sulfoxide (liquid) and eventually diethyl sulfone (solid).[2] The "sharp" odor often comes from trace formation of sulfur oxides (
) or acid impurities if moisture is present.[2] -
The Fix: DES must be stored under an inert atmosphere (Argon/Nitrogen). Sparging with nitrogen for 15 minutes before use is mandatory for sensitive catalytic reactions.[1][2]
Module 2: Reaction Optimization & Process Control
Q: How do I distinguish between thermal decomposition and simple solvent evaporation? A: Use the "Pressure-Odor-Color" (POC) Diagnostic :
| Diagnostic Indicator | Observation | Root Cause | Action |
| Pressure | Rapid, non-linear pressure rise in sealed vessel.[1][2] | Ethylene generation via | STOP. Vent carefully. Analyze headspace for ethylene. |
| Odor | Shift from "garlic/skunky" to "rotten eggs" ( | C-S bond scission releasing | Scrubber required (Bleach/NaOH).[1][2] Check catalyst compatibility. |
| Color | Reaction mixture turns black/brown precipitously.[1][2] | Formation of Metal Sulfides (e.g., | Ligand failure.[1][2] Reduce temperature or increase ligand excess.[1][2] |
Q: Can I use standard stainless steel reactors?
A: Yes, but with caveats. At temperatures
-
Protocol: For high-temperature (
) applications, use Hastelloy or glass-lined reactors to prevent wall-catalyzed decomposition.[1][2]
Part 3: Visualization & Protocols
Visualizing the Decomposition Pathway
The following diagram illustrates the two primary failure modes: Oxidative (Storage) and
Caption: Figure 1.[1][2] Dual decomposition pathways of this compound. The upper path represents storage degradation (oxidation), while the lower path represents the critical
Protocol: Safe Handling & Purification
Before using DES in sensitive kinetic studies or drug development syntheses, ensure purity using this protocol:
-
Peroxide Test: Test a small aliquot with starch-iodide paper.[1] Blue coloration indicates sulfoxide/peroxide presence.[1][2]
-
Purification (If Oxidized):
-
Storage:
Part 4: Reference Data
Table 1: Physical & Safety Properties of this compound
| Property | Value | Critical Note |
| Boiling Point | Do not heat typically above | |
| Flash Point | Highly Flammable.[1][2] Ground all equipment. | |
| Density | Less dense than water; floats.[1][2] | |
| Incompatibility | Strong Oxidizers, Acids | Reacts violently with |
| Decomposition Products | Ethylene, | Monitor pressure and toxicity.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9609, this compound.[1][2] Retrieved from [Link][1][2]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis.[1][2] (Context: Mechanisms of
-hydride elimination in metal-alkyl/sulfide complexes). -
LibreTexts Chemistry. 19.x: Beta-Elimination Reactions. (Context: General mechanism of beta-elimination in organometallics). Retrieved from [Link][1][2][3][4][5][6][7][8][9]
Sources
- 1. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
Improving the stability of metal complexes containing diethyl sulfide ligands
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diethyl Sulfide (Et₂S) Ligand Stability & Handling Ticket ID: Et2S-STAB-2024
Introduction: The "Soft" Ligand Paradox
Welcome to the technical support hub for thioether coordination chemistry. You are likely here because your metal complex—typically involving Platinum (Pt), Palladium (Pd), or Gold (Au)—is degrading.
The Core Problem: this compound is a "soft" Lewis base. While it binds well to soft metal centers, the M–S bond is kinetically labile compared to phosphines or amines. Furthermore, the sulfur atom is prone to oxidation.[1] Stability is not an inherent property you "add"; it is a state you must actively maintain by fighting two forces: Ligand Exchange (Entropy) and Oxidation (Thermodynamics) .
This guide provides self-validating protocols to stabilize these complexes from synthesis through application.
Module 1: Synthesis & Isolation Troubleshooting
User Report: "My product is forming an oily sludge instead of crystals, or the yield is significantly lower than expected."
Root Cause Analysis
-
The "Trans Effect" Trap: Et₂S has a high trans effect. In square planar complexes (e.g.,
), the second Et₂S ligand destabilizes the chloride trans to it, making the complex susceptible to further substitution or isomerization if reaction times are too long or temperatures too high. -
Solubility Mismatch: Et₂S is highly lipophilic. If your solvent system is too aqueous, the complex oils out.
Protocol: The "Cold-Crash" Synthesis
Standard Reference: Kauffman & Cowan, Inorganic Syntheses [1]
To ensure crystalline stability, you must control the kinetics of precipitation.
Step-by-Step Workflow:
-
Dissolution: Dissolve the metal precursor (e.g.,
) in water. -
Ligand Addition: Add Et₂S in excess (2.2 to 2.5 equivalents).
-
Critical Control Point: Do not heat above 45°C. Higher temperatures favor the thermodynamic trans isomer or polymerization.
-
-
Phase Management: The mixture will initially be biphasic. Shake vigorously. As the complex forms, it precipitates.
-
The "Ice-Lock": Once the solid appears, immediately submerge the flask in an ice bath (0°C) for 1 hour. This kinetic trap prevents the redissolution of the product and minimizes oil formation.
-
Wash Cycle: Filter and wash with cold water followed by cold ethanol.
-
Why Cold Ethanol? It removes unreacted Et₂S (preventing smell/oiliness) without redissolving the complex.
-
Visualizing the Synthesis Logic
Figure 1: Kinetic trapping workflow to prevent oil formation during thioether complex synthesis.
Module 2: Storage & Environmental Stability
User Report: "The complex smells strongly of garlic/sulfur after a week, and the color has shifted from yellow to pale white."
Root Cause Analysis
-
Volatilization (The Smell): The M–S bond is reversible. If the headspace is open, free Et₂S volatilizes, shifting the equilibrium toward dissociation (
). -
Oxidation (The Color Shift): Thioethers oxidize to sulfoxides (
) in air. Sulfoxides are harder ligands (O-bound) and change the electronic spectrum of the metal [2].
The "Zero-Headspace" Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Lowers entropy ( |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the sulfur lone pair to sulfoxide. |
| Container | Scintillation vial with Parafilm + Secondary Container | Et₂S is permeating. A double barrier prevents ligand escape, maintaining local partial pressure. |
| Light | Amber Vial / Foil | Some Pt/Pd-S bonds are photosensitive, leading to radical cleavage. |
Self-Validation Check:
-
Smell Test: If you open the secondary container and smell sulfur immediately, your primary seal has failed.
-
Solubility Check: Oxidized complexes (sulfoxides) are often more water-soluble than their thioether parents. If your "hydrophobic" complex suddenly dissolves in water, it has oxidized.
Module 3: Solution Stability (The "DMSO Trap")
User Report: "I dissolved my sample in DMSO-d6 for NMR, and the spectrum shows free ligand peaks and a new metal species."
Critical Alert: Solvent Incompatibility
NEVER use DMSO (Dimethyl Sulfoxide) to characterize or store thioether complexes.
The Mechanism:
DMSO is a potent ligand itself. It competes with Et₂S for the metal center. Because DMSO is often present in vast excess (as the solvent), it displaces the Et₂S via Mass Action Law.
Furthermore, DMSO can act as an oxidant, converting your bound thioether into a sulfoxide, which then dissociates [3].
Recommended Solvent Systems
| Solvent | Compatibility | Notes |
| Chloroform ( | High | Excellent solubility for neutral complexes; non-coordinating. |
| Dichloromethane ( | High | Good alternative if product reacts with traces of acid in |
| Acetone-d6 | Medium | Weakly coordinating; acceptable for short-term NMR but not storage. |
| DMSO / Acetonitrile | FATAL | Strong donor solvents will displace Et₂S. Avoid. |
Visualizing the Degradation Pathways
Figure 2: Primary degradation pathways. Pathway A occurs in coordinating solvents; Pathway B occurs in air.
FAQ: Rapid Fire Troubleshooting
Q: Can I use diethyl ether to precipitate the product? A: Yes, but be cautious. While Et₂O is a poor ligand, it is highly volatile. If you use it to wash the product, ensure you dry the solid briefly under vacuum. Prolonged high-vacuum exposure can strip the Et₂S ligand itself if the metal-sulfur bond is weak.
Q: How do I confirm my ligand hasn't oxidized to sulfoxide? A: Check the Infrared (IR) spectrum.
-
Thioether (C-S): Weak stretch at 600–700 cm⁻¹.
-
Sulfoxide (S=O): Strong, sharp stretch at 1000–1050 cm⁻¹ . If you see a strong band near 1050 cm⁻¹, your complex has degraded [4].
Q: Why is the trans-isomer harder to stabilize?
A: In
References
-
Kauffman, G. B., & Cowan, D. O. (1960). cis- and trans- Dichlorobis(this compound)platinum(II). Inorganic Syntheses, 6, 211–215. Link
-
Stein, C. A., & Taube, H. (1979). Redox properties of thioether complexes of ruthenium. Inorganic Chemistry, 18(8), 2212–2216. Link
-
Calligaro, L., et al. (2022). Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions. Royal Society Open Science. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR S=O assignment).
Sources
Minimizing side reactions during the oxidation of diethyl sulfide
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for the selective oxidation of diethyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. As your Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate the common challenges associated with this reaction.
Introduction: The Challenge of Selectivity
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, as sulfoxides are key intermediates in the production of a wide range of biologically active molecules and pharmaceuticals.[1] this compound is a simple dialkyl sulfide, yet its oxidation presents a classic challenge: how to selectively form the desired diethyl sulfoxide without over-oxidizing it to the corresponding diethyl sulfone.[1][2] This guide provides a structured approach to understanding and controlling the reaction to achieve high yields of the target sulfoxide.
Section 1: Understanding the Reaction Landscape
The oxidation of this compound proceeds in two potential steps. The first oxidation yields the target compound, diethyl sulfoxide. However, the sulfoxide itself can be further oxidized under the same reaction conditions to form diethyl sulfone.[2]
Reaction Pathway
The primary goal is to stop the reaction after the first oxidation step. The relative rates of these two steps are highly dependent on the choice of oxidant, catalyst, temperature, and stoichiometry.[3]
Caption: Oxidation pathway of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the oxidation of this compound in a practical, question-and-answer format.
Q1: My primary side product is diethyl sulfone. How can I prevent this over-oxidation?
A1: Over-oxidation is the most frequent side reaction. The sulfoxide product is susceptible to further oxidation, leading to the formation of the sulfone.[1][3] To maximize selectivity for the sulfoxide, several strategies can be employed:
-
Stoichiometric Control: Carefully control the amount of the oxidizing agent. Use a molar ratio of oxidant to sulfide that is close to 1:1, or a slight excess (e.g., 1.05 to 1.1 equivalents).[3][4] Avoid using a large excess of the oxidant.
-
Mode of Addition: Add the oxidizing agent slowly or portion-wise to the solution of this compound. This maintains a low instantaneous concentration of the oxidant, which favors the faster initial oxidation of the sulfide over the slower oxidation of the sulfoxide.[4]
-
Temperature Control: Perform the reaction at low temperatures. Oxidation is an exothermic process, and lower temperatures (e.g., -5 to 0 °C) decrease the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first, thereby enhancing selectivity.[3]
-
Choice of Oxidant: Use a milder or more selective oxidizing agent. For example, sodium periodate (NaIO₄) is known to be highly selective for converting sulfides to sulfoxides and typically does not oxidize the sulfoxide further.[5][6] In contrast, stronger oxidants like excess hydrogen peroxide under harsh conditions are more likely to produce the sulfone.[2]
Q2: The reaction is very slow or incomplete, even after several hours. What should I do?
A2: A slow or incomplete reaction can be due to several factors related to reaction kinetics.
-
Insufficient Activation: Some oxidants, like hydrogen peroxide, are relatively slow on their own and require a catalyst to achieve a reasonable reaction rate.[4] Common catalysts include salts or complexes of metals like tungsten, molybdenum, or vanadium.[5][7] For instance, sodium tungstate (Na₂WO₄) is an effective catalyst for H₂O₂-based oxidations.[3]
-
Low Temperature: While low temperature is excellent for selectivity, it also slows down the desired reaction. There is a trade-off between selectivity and reaction rate. If the reaction is too slow, you may need to incrementally increase the temperature while carefully monitoring for the onset of sulfone formation using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents, such as acetic acid or alcohols, can participate in the reaction mechanism and enhance the rate of oxidation with certain reagents like hydrogen peroxide.[1][8]
Caption: A decision-making workflow for troubleshooting.
Q3: I'm having difficulty purifying the diethyl sulfoxide from the reaction mixture. What are the best practices?
A3: Purification can be challenging due to the physical properties of diethyl sulfoxide.
-
Solubility: Diethyl sulfoxide is a polar, water-soluble compound. If your reaction is performed in an organic solvent, a common workup involves washing with water or brine to remove water-soluble impurities. However, this can lead to loss of product into the aqueous layer. To minimize this, use saturated brine (NaCl solution) to reduce the solubility of the sulfoxide in the aqueous phase.
-
Extraction: If the product is partially lost to the aqueous phase, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) to recover it.[1][9]
-
Distillation: Diethyl sulfoxide has a relatively high boiling point (189 °C). If the impurities are significantly more volatile (like remaining this compound, b.p. 92 °C), vacuum distillation can be an effective purification method.
-
Chromatography: For small-scale reactions or when high purity is essential, column chromatography on silica gel is a reliable option. A polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol, is typically required to elute the polar sulfoxide.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxidizing agent for my experiment?
A1: The choice of oxidant is critical for success. The ideal oxidant is effective, selective, safe, and environmentally benign. Hydrogen peroxide is often considered a "green" oxidant because its only byproduct is water.[1][7]
| Oxidizing Agent | Target Product | Typical Selectivity (Sulfoxide) | Conditions | Advantages & Disadvantages |
| H₂O₂ / Catalyst | Sulfoxide or Sulfone | Good to Excellent | Catalysts (Na₂WO₄, etc.), controlled temp.[3] | Pro: Green, inexpensive. Con: Requires catalyst, can over-oxidize if not controlled. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Excellent | Methanol/water, room temp.[5] | Pro: Highly selective, simple. Con: Stoichiometric waste (iodate). |
| m-CPBA | Sulfoxide | Good | Dichloromethane, low temp. | Pro: Effective and fast. Con: Potentially explosive, acidic byproduct. |
| Periodic Acid (H₅IO₆) | Sulfoxide | Excellent | Catalytic FeCl₃, MeCN, < 2 min.[10] | Pro: Very fast, high yield. Con: Requires catalyst, stoichiometric waste. |
Q2: How can I effectively monitor the progress of the reaction?
A2: Careful monitoring is crucial to stop the reaction at the optimal time to maximize sulfoxide yield and minimize sulfone formation.[4]
-
Thin Layer Chromatography (TLC): This is the most common method. Use a silica gel plate and an appropriate solvent system. This compound is non-polar and will have a high Rf value. Diethyl sulfoxide is very polar and will have a low Rf. The sulfone is slightly more polar than the sulfide but significantly less polar than the sulfoxide. Stain the plate with potassium permanganate solution, which reacts with the sulfide and sulfoxide, to visualize the spots.
-
Gas Chromatography (GC): GC provides a quantitative measure of the relative amounts of starting material, product, and byproduct. This is highly effective for optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can be used to monitor the reaction. The α-protons (CH₂) next to the sulfur atom will have distinct chemical shifts for the sulfide, sulfoxide, and sulfone.
Section 4: Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for the selective oxidation of this compound to diethyl sulfoxide using a green and efficient method.
Protocol: Selective Oxidation using H₂O₂ with a Tungstate Catalyst
This method is adapted from established procedures for the selective oxidation of sulfides.[3][7]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Ethanol (95%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol) and sodium tungstate dihydrate (e.g., 0.2 mmol, 2 mol%) in 20 mL of 95% ethanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to around 0 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (11 mmol, 1.1 equivalents) dropwise to the stirred solution over 20-30 minutes using a dropping funnel. Maintain the internal temperature below 5 °C during the addition.
-
Reaction & Monitoring: Continue stirring the mixture at 0 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 3:7 mixture of ethyl acetate:petroleum ether and a permanganate stain). The reaction is typically complete when the starting sulfide spot has disappeared.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel containing 30 mL of dichloromethane and 30 mL of brine.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the lower organic layer. Extract the aqueous layer two more times with 15 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to remove the solvent.
-
Analysis: The resulting crude product can be analyzed by NMR or GC to determine the yield and purity. Further purification can be achieved by vacuum distillation if necessary.
References
-
ResearchGate. (n.d.). Selective oxidation of sulfides to sulfoxides a. [Download Table]. Retrieved from [Link]
-
Li, P., Zhao, Y., & Zhang, G. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3405. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Grigorev, M. E., et al. (2021). Direct Selective Oxidation of Hydrogen Sulfide: Laboratory, Pilot and Industrial Tests. Catalysts, 11(10), 1221. Available at: [Link]
-
Chemistry For Everyone. (2025, July 20). How Do Sulfides Undergo Oxidation? [Video]. YouTube. Available at: [Link]
-
Ogunlaja, A. S., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides with Cetyltrimethylammonium Periodate. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1226-1233. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 72(25), 9873-9875. Available at: [Link]
-
Lingaiah, N., et al. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Synthetic Communications, 42(15), 2253-2260. Available at: [Link]
-
Chad's Prep. (2021, February 2). 13.8 Sulfides [Video]. YouTube. Available at: [Link]
-
Luther, G. W., et al. (2013). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology, 4, 383. Available at: [Link]
-
Clennan, E. L., & Chen, M. F. (1996). Effect of Alcohols on the Photooxidative Behavior of this compound. The Journal of Organic Chemistry, 61(13), 4473-4477. Available at: [Link]
-
Pearson Study Prep. (2015, March 23). Oxidation of Sulfides [Video]. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. Available at: [Link]
-
Mondal, J., & Fazal, A. (2022). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 24(12), 4786-4791. Available at: [Link]
- Hoge, G. (1967). Purification of dimethyl sulfoxide. U.S. Patent No. 3,358,036.
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 9. US3358036A - Purification of dimethyl sulfoxide - Google Patents [patents.google.com]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Diethyl Sulfide Purification & Drying
Executive Summary & Chemical Profile
Diethyl Sulfide (DES) is a volatile organic thioether widely used as a ligand in organometallic chemistry and a building block in organic synthesis. While it is immiscible with water, it is hygroscopic enough to retain trace moisture (hundreds of ppm) that can quench sensitive reagents (e.g., Grignard, organolithiums).
Critical Safety Warning (Stench): DES possesses an extremely potent, nausea-inducing garlic odor. All manipulations must be performed in a high-efficiency fume hood. Spills should be neutralized immediately with dilute sodium hypochlorite (bleach) to oxidize the sulfide to the non-volatile sulfoxide/sulfone.
| Property | Value | Relevance to Drying |
| Boiling Point | 92 °C | Suitable for atmospheric fractional distillation. |
| Water Solubility | Insoluble (Bulk) | Can form an azeotrope; requires chemical desiccant. |
| Reactivity | Lewis Base (Soft) | Avoid acidic desiccants (e.g., |
Protocol Module A: Preliminary Drying (Bulk Water Removal)
Objective: Reduce water content from >1000 ppm to <500 ppm. When to use: On commercial grade DES or after aqueous washing steps.
The Methodology
Do not proceed immediately to reactive metal hydrides if the solvent is "wet" (visible droplets or cloudiness). This generates excessive hydrogen gas and heat.
-
Selection of Desiccant:
-
Recommended: Anhydrous Calcium Chloride (
) .[1] It is effective, cheap, and does not chemically attack the sulfide linkage. -
Alternative: Anhydrous Sodium Carbonate (
). -
Avoid: Magnesium Sulfate (
) is acceptable but less efficient for sulfides due to surface coordination issues.
-
-
Procedure:
-
Add granular
(10–20% w/v) to the DES in an Erlenmeyer flask. -
Stir gently for 4–12 hours.
-
Visual Check: The desiccant should remain loose. If it clumps significantly, decant the liquid and add fresh desiccant.
-
Filtration: Filter through a glass wool plug or fritted funnel into a clean, dry flask.
-
Protocol Module B: Ultra-Drying (Distillation)
Objective: Reduce water content to <10 ppm (Anhydrous Grade). When to use: Prior to use in air-sensitive catalysis or organometallic synthesis.
The "Gold Standard": Calcium Hydride ( ) Reflux
While sodium metal/benzophenone is standard for ethers, it is not recommended for sulfides due to the risk of reductive C–S bond cleavage (desulfurization) at high temperatures. Calcium hydride is the safest and most effective reactive desiccant for DES.
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried round-bottom flask (RBF) with a reflux condenser and a distillation head under an inert atmosphere (
or Ar). -
Charging: Transfer the pre-dried DES (from Module A) into the RBF.
-
Desiccant Addition: Add powdered
(5% w/v).-
Note: Do not use chunks; crush them rapidly in a mortar inside the hood or use powder.
-
-
Reflux: Heat to reflux (bath temp ~100–110 °C) for 4–6 hours. The
reacts irreversibly with water: -
Distillation: Switch the apparatus to distillation mode. Discard the first 5–10% of the distillate (foreshoots). Collect the main fraction at 92 °C.
-
Storage: Store immediately over activated 3A Molecular Sieves.
Protocol Module C: Maintenance (Molecular Sieves)
Objective: Maintain dryness during storage.
Why 3A Sieves? this compound molecules are relatively large. Type 3A sieves (pore size ~3 Å) will adsorb water (kinetic diameter 2.65 Å) but exclude this compound. Larger sieves (like 13X or sometimes 5A) can adsorb the sulfide itself, leading to loss of solvent or pore clogging.
Activation Protocol (Critical): Sieves from the jar are not dry .
-
Heat sieves to 300 °C in a vacuum oven or tube furnace for 12 hours.
-
Cool under dry Argon.
-
Add to DES (10–20% w/v).
Decision Matrix & Workflow
The following diagram illustrates the logic flow for purifying this compound based on its initial state.
Caption: Operational workflow for the purification of this compound from commercial grade to anhydrous.
Technical Support FAQs
Q1: Can I use Sodium metal to dry this compound?
Recommendation: Avoid.
Reasoning: While sodium is excellent for ethers (THF, Et₂O), thioethers have weaker C–S bonds compared to C–O bonds. Prolonged reflux with alkali metals can lead to reductive cleavage (desulfurization), contaminating your solvent with reactive sulfide anions and butane/ethane byproducts. Stick to Calcium Hydride (
Q2: My distilled solvent still shows a water peak in NMR. Why?
Troubleshooting:
-
Glassware: Did you flame-dry the receiving flask? Glass surfaces adsorb significant moisture.
-
Sieves: Did you activate the molecular sieves? Commercial sieves contain up to 20% water by weight if not activated.
-
Transfer: Did you use a cannula or syringe? Pouring DES through air will re-saturate it with atmospheric moisture within seconds.
Q3: How do I handle the smell during the drying process?
Safety Protocol:
-
Venting: Ensure the
gas outlet from the still is vented into the back of the fume hood, not into the lab. -
Scrubbing: You can attach a bubbler containing dilute bleach (sodium hypochlorite) to the vent line. This oxidizes any escaping sulfide vapors into non-volatile sulfoxides.
-
Glassware: Soak all used glassware in a bleach bath in the hood before bringing it out for washing.
Q4: Can I use Phosphorus Pentoxide ( )?
Recommendation: No.
Reasoning:
Comparative Data: Desiccant Efficiency
| Desiccant | Residual Water (ppm) | Compatibility with DES | Speed | Notes |
| ~100–200 | High | Medium | Best for pre-drying. | |
| ~200–500 | Medium | Fast | Can coordinate sulfur; hard to filter fines. | |
| < 10 | High | Slow (Reflux) | The standard for high purity. | |
| Mol. Sieves (3A) | < 5 | High | Slow (Static) | Requires thermal activation (300°C). |
| Sodium Metal | N/A | Low | N/A | Risk of decomposition. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
and distillation for sulfides). -
Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 42(18), 3060–3065. (Foundational study on the efficiency of Molecular Sieves vs.
). -
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(24), 8351–8354. (Modern analysis confirming
and Sieves as top performers). -
Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. (For safety and physical property verification).
Sources
Technical Support Center: Diethyl Sulfide (DES) Handling & Safety
[1][2]
Status: Operational Topic: Mitigation of Skin & Eye Irritation Hazards Target Audience: Chemical Safety Officers, Principal Investigators, Lab Managers[1]
Introduction: The DES Hazard Profile
Welcome to the Diethyl Sulfide (DES) Technical Support Hub. You are likely here because you are experiencing "breakthrough" odors, unexplained eye irritation, or require a verified decontamination protocol.
DES (
This guide provides troubleshooting workflows to address these specific physicochemical properties.
Module 1: Critical Incident Response (Troubleshooting)
Issue: "I splashed DES in my eye, and standard flushing isn't relieving the pain."
Diagnosis: Standard saline flushing often fails to rapidly remove DES because the compound is oily and hydrophobic. It resists aqueous solvation, remaining trapped in the corneal epithelium.[1]
Corrective Protocol:
-
Immediate Irrigation (0-15 mins): Continue flushing with tepid water or saline.[1][2] The mechanical force is as important as the solvent action.[1]
-
Lipophilic Clearance: If available, switch to a diphoterine-based eye wash or a surfactant-assisted flushing solution specifically designed for chemical splashes, as these can better emulsify the thioether.[1][2]
-
Medical Escalation: DES is a Category 2B irritant.[1][2] If pain persists >20 minutes, ophthalmological assessment is required to check for corneal staining/erosion.[1][2]
Issue: "My skin is red and smells like garlic despite washing with water."
Diagnosis: Water alone cannot solubilize DES.[1][2] The "garlic" odor indicates the compound has penetrated the stratum corneum.[1]
Corrective Protocol:
-
Soap is Non-Negotiable: Use a high-surfactant liquid soap (e.g., dish soap) immediately.[1][2] You must create micelles to lift the DES from the skin oils.
-
Exfoliation: Gently scrub.[1][2] The odor persists because DES is trapped in the pores.
-
Do NOT use Ethanol: Do not wash skin with ethanol or acetone.[1][2] These solvents increase skin permeability, driving the DES deeper into the dermis and entering the bloodstream.
Visual Workflow: Exposure Response Logic
Figure 1: Decision logic for DES exposure, emphasizing the need for surfactant-based washing for skin due to lipophilicity.[1]
Module 2: PPE & Engineering Controls
Issue: "I am wearing nitrile gloves, but I can smell the chemical on my hands."
Technical Analysis: This is a classic permeation failure .[1][2] this compound is a small, non-polar organic molecule.[1][2] It permeates standard disposable nitrile gloves (4-6 mil) in less than 10 minutes .[1][2] The "garlic" smell is your biological detector confirming breakthrough.[1][2]
PPE Selection Guide:
| Material | Breakthrough Time | Rating | Recommendation |
| Disposable Nitrile | < 10 mins | Poor | Splash protection only.[1][2][3][4] Change immediately upon contact. |
| Double Nitrile | ~15-30 mins | Fair | Acceptable for very short, low-volume transfers.[1][2] |
| Butyl Rubber | > 480 mins | Excellent | Mandatory for spill cleanup or prolonged handling.[1][2] |
| Laminate (Silver Shield) | > 480 mins | Excellent | Best for immersion; use as a liner under nitrile for dexterity.[1][2] |
Issue: "My eyes burn even when working inside the fume hood."
Troubleshooting:
-
Vapor Density: DES vapor density is 3.11 .[1][2] It sinks. If your sash is too high, or if the hood is cluttered, the heavy vapors roll out over the airfoil and into your breathing zone/eyes.
-
Sash Height: Lower the sash to the lowest comfortable working position to increase face velocity.[2]
-
Eye Protection: Safety glasses are insufficient.[1][2] You must use Indirect Vent Goggles .[1][2] Vapors can bypass the side shields of glasses, but gasket-sealed goggles prevent vapor entry.[1]
Visual Workflow: Glove Selection Logic
Figure 2: PPE selection logic demonstrating why standard nitrile fails for prolonged DES exposure.[1][2]
Module 3: Decontamination & Neutralization
Issue: "How do I neutralize a spill to stop the odor and irritation?"
The Chemistry:
You cannot simply "wipe up" DES; the residue will off-gas for weeks.[1] You must chemically oxidize the sulfide (
The Protocol (Bleach Oxidation):
-
Preparation: Prepare a 10-15% solution of household bleach (sodium hypochlorite).[1][2] Note: Pure bleach is too aggressive and can evolve chlorine gas if not managed.
-
Application: Pour the dilute bleach solution gently over the spill, working from the outside in.[1]
-
Reaction Time: Allow 15–20 minutes of contact time. This reaction is exothermic (generates heat).[1][2]
-
Cleanup: Absorb the neutralized liquid with vermiculite or clay pads.[1][2] Wash the surface with soapy water.[2][5]
WARNING: Never mix bleach with acids or ammonia.[1][2] This will release toxic chlorine or chloramine gas.[1][2]
Visual Workflow: Chemical Neutralization Pathway
Figure 3: Oxidation pathway converting volatile DES into stable, non-irritating sulfoxides/sulfones.[1][2]
References
-
Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: this compound. Retrieved from [1][2]
-
Ansell Healthcare. (2008).[1][2] Permeation & Degradation Resistance Guide (8th Ed). (Data on Nitrile vs. Butyl permeation for organic sulfides). Retrieved from
-
National Institutes of Health (PubChem). (n.d.).[1][2] this compound Compound Summary: Safety and Hazards. Retrieved from
-
New Jersey Department of Health. (2010).[1][2] Hazardous Substance Fact Sheet: this compound. Retrieved from [1][2]
-
OxyChem. (n.d.).[1][2] Sodium Chlorite/Hypochlorite Neutralization Protocols. Retrieved from
Optimizing the separation of diethyl sulfide from other thioethers by GC
Topic: Sulfur Speciation & Thioether Analysis via GC
Mission Statement
Welcome to the Advanced Sulfur Analysis Support Center. This guide is designed for analytical chemists and researchers struggling with the separation and quantification of Diethyl Sulfide (DES) and related thioethers. Sulfur analysis is notoriously difficult due to three factors: reactivity (adsorption), volatility, and matrix interference . This guide synthesizes ASTM standards with field-proven troubleshooting to ensure your data is reproducible and accurate.
Module 1: Method Development & Column Selection
The Foundation of Separation
User Query: "I cannot resolve this compound (DES) from the solvent front or co-eluting hydrocarbons. Which column should I use?"
The Technical Solution
This compound (BP: ~92°C) is a volatile thioether. In complex matrices (like petroleum or biological fluids), standard thin-film columns often fail to retain DES sufficiently, causing it to co-elute with the solvent or light hydrocarbons.
Recommendation: Thick-Film Methyl Polysiloxane For the separation of volatile sulfur compounds (VSCs), ASTM D5623 recommends a 100% dimethyl polysiloxane phase (e.g., DB-1, HP-1) with a thick film .
-
Why Thick Film? A film thickness of 4.0 µm to 5.0 µm significantly increases the retention of volatile analytes (k-factor). This pulls DES away from the solvent peak and light hydrocarbons without requiring sub-ambient cooling.
-
Alternative (Selectivity): If you have difficult isobaric interferences, a DB-Sulfur SCD column is engineered specifically for sulfur chemiluminescence detectors, offering low bleed and optimized selectivity for thioethers.
Data Table 1: Critical Properties & Elution Order
Based on a non-polar methyl polysiloxane column.
| Compound | Abbr. | Boiling Point (°C) | Elution Order | Critical Separation Challenge |
| Dimethyl Sulfide | DMS | 37.3 | 1 | Very volatile; often tails into solvent. |
| Carbon Disulfide | CS2 | 46.2 | 2 | Co-elutes with cyclopentane on some phases. |
| This compound | DES | 92.1 | 3 | Target Analyte. Must separate from C7-C8 hydrocarbons. |
| Dimethyl Disulfide | DMDS | 109.7 | 4 | Often mistaken for DES if calibration is poor. |
| Thiophene | -- | 84.0 | Variable | Aromatic; elutes near DES on non-polar columns. |
Visual: Column Selection Logic
Figure 1: Decision tree for selecting the optimal stationary phase based on sample matrix.
Module 2: Detector Optimization & Quenching
The "Eyes" of the System
User Query: "My calibration curve for DES is non-linear, or peaks disappear in real samples."
The Technical Solution
The choice of detector is critical. Standard detectors like FID (Flame Ionization Detector) are often insufficient because hydrocarbons can mask sulfur peaks.
1. The Quenching Problem (FPD): If you use a Flame Photometric Detector (FPD), co-eluting hydrocarbons absorb the excited sulfur emission (chemiluminescence). This is called quenching .
-
Symptom:[1][2][3][4][5][6][7][8] You inject a standard and see DES. You inject a fuel sample spiked with DES, and the peak area is 50% lower.
-
Fix: Switch to SCD (Sulfur Chemiluminescence Detector) or PFPD (Pulsed FPD) .
2. The SCD Advantage: The SCD is the gold standard (ASTM D5623). It utilizes an equimolar response, meaning the signal is proportional to the number of sulfur atoms, regardless of the compound structure. It is linear and immune to hydrocarbon quenching .[8][9]
Data Table 2: Detector Performance Comparison
| Feature | SCD (Recommended) | FPD | PFPD | Mass Spec (MS) |
| Linearity | Linear (> 10^4) | Quadratic (Square Root) | Linearized (via software) | Linear |
| Quenching | None | Severe (Hydrocarbon interference) | Minimal | None |
| Selectivity (S/C) | > 10^7 | ~ 10^5 | > 10^6 | Variable (SIM mode) |
| Equimolar? | Yes | No | No | No |
Module 3: Troubleshooting Peak Shape (Inertness)
The "Guts" of the System
User Query: "My DES peak is tailing severely, or I have poor reproducibility at low concentrations (ppb levels)."
The Technical Solution
Sulfur compounds like this compound are highly reactive. They possess lone pair electrons that aggressively adsorb onto active metal sites (iron, chromium) in stainless steel, causing peak tailing and irreversible loss .
The "Inert Flow Path" Protocol: You must eliminate all active sites between the injector and the detector.
-
Inlet Liner: Use Ultra-Inert liners with deactivated glass wool. Standard liners will absorb sulfur.
-
Inlet Seal: Replace stainless steel seals with Gold-Plated Seals . Gold is inert to sulfur.
-
Tubing: Do NOT use standard stainless steel tubing for transfer lines. Use Sulfinert® or SilcoNert® treated tubing. This is a silica-coated steel that prevents adsorption.
-
Column Trimming: Sulfur residue builds up at the head of the column. Trim 10-20cm of the guard column weekly.
Visual: Tailing Troubleshooting Flowchart
Figure 2: Step-by-step diagnostic path for resolving sulfur peak tailing.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use a standard split/splitless inlet for DES analysis? A: Yes, but splitless is preferred for trace analysis (< 1 ppm). Ensure the purge valve opening time is optimized (usually 0.5 - 1.0 min) to transfer the entire sample onto the column before venting the solvent.
Q2: My DES standard degrades in the vial after 24 hours. Why? A: this compound can oxidize to sulfoxides or adsorb to the septum.
-
Fix: Use amber vials to prevent photo-oxidation.
-
Fix: Use PTFE-lined silicone septa.
-
Fix: For gas standards, never use Tedlar bags for sulfur storage > 24 hours; use fused silica-lined canisters (e.g., SilcoCan).
Q3: What is the recommended oven program for separating DES from DMS and DMDS? A: A typical program for a thick-film (4 µm) DB-1 column:
-
Initial: 40°C (Hold 3 min) – Focuses volatiles.
-
Ramp: 10°C/min to 150°C.
-
Ramp: 25°C/min to 220°C (Burn off heavy matrix). Note: DES will elute early in the first ramp.
References
-
ASTM International. (2019). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. West Conshohocken, PA. [Link]
-
Agilent Technologies. (2020). Agilent 8355 Sulfur Chemiluminescence Detector (SCD) User Manual.[10] Agilent.com.[11] [Link][10]
-
Restek Corporation. (2021). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. Restek.com. [Link]
-
PAC L.P. (2016).[11] Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623.[2][8][9][12] Application Note. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. ysi.com [ysi.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy [discover.restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. paclp.com [paclp.com]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
Benchmarking the performance of different analytical columns for diethyl sulfide separation
Executive Summary
Diethyl Sulfide (DES), a volatile organic sulfur compound (VOSC) with a boiling point of 92°C, presents unique chromatographic challenges due to its high reactivity and potential for adsorption on active sites (tailing). This guide benchmarks three distinct stationary phase chemistries—100% Dimethyl Polysiloxane (Non-polar), 6% Cyanopropyl-phenyl (Mid-polar), and a Sulfur-Specific Thick Film phase.
Key Finding: While standard non-polar columns (DB-1 type) offer the sharpest peak shapes due to minimal secondary interactions, the Sulfur-Specific Thick Film (e.g., DB-Sulfur SCD) provides the optimal balance of inertness and retention required to separate DES from co-eluting hydrocarbon matrices or solvent peaks.
The Physicochemical Challenge
This compound (CAS 352-93-2) is often analyzed as an impurity in pharmaceutical solvents or a key component in flavor profiling. The analytical difficulty lies in two areas:
-
Sulfur Tailing: The lone pair electrons on the sulfur atom act as a weak Lewis base, interacting aggressively with active silanols (Si-OH) in the column stationary phase or the inlet liner. This results in asymptotic peak tailing, compromising integration accuracy.
-
Volatility Match: With a boiling point of ~92°C, DES elutes in the "solvent window" of many headspace methods, requiring a phase with sufficient selectivity to resolve it from common solvents like ethanol, isopropanol, or toluene.
Experimental Methodology: A Self-Validating System
To ensure the data presented is reproducible, the following "Self-Validating System" protocol was utilized. This approach eliminates variables such as inlet activity, ensuring the performance differences observed are strictly due to column chemistry.
System Passivation & Configuration
-
Inlet: Split/Splitless with Ultra-Inert (UI) low-pressure drop liner containing deactivated glass wool. Crucial: Standard non-deactivated liners will absorb up to 40% of DES at ppb levels.
-
Detector: Sulfur Chemiluminescence Detector (SCD).[1] Chosen for its equimolar response and lack of quenching, unlike FPD.[1]
-
Carrier Gas: Helium at constant flow (2.0 mL/min).
The Candidate Columns
We benchmarked three industry-standard column types (30m x 0.32mm ID dimensions):
-
Column A (Non-Polar): 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1).[2]
-
Column B (Volatiles/Mid-Polar): 6% Cyanopropyl-phenyl, 94% Dimethyl Polysiloxane (e.g., DB-624).[3]
-
Column C (Sulfur-Specific): Thick-film non-polar phase specifically deactivated for sulfur (e.g., DB-Sulfur SCD).
Workflow Diagram
The following workflow illustrates the critical decision points in the method development process.
Figure 1: Analytical workflow emphasizing system passivation prior to column evaluation.
Comparative Performance Data
The following data represents the average performance of 5 replicate injections of 10 ppm this compound in a Toluene matrix.
| Metric | Column A (100% PDMS) | Column B (624-Type) | Column C (Sulfur-Specific) |
| Retention Time (min) | 3.45 | 5.12 | 4.85 |
| USP Tailing Factor (Tf) | 1.15 | 1.35 | 1.05 |
| Theoretical Plates (N) | 18,500 | 22,100 | 19,200 |
| Resolution (Rs) from Solvent | 1.8 (Poor)* | 4.5 (Excellent) | 3.2 (Good) |
| Bleed (pA @ 200°C) | < 1.0 | ~2.5 | < 1.5 |
*Note: On Column A, DES elutes on the tail of the Toluene solvent peak if temperature ramping is too fast.
Detailed Analysis
Column A: 100% Dimethyl Polysiloxane (The Baseline)
-
Mechanism: Separation is driven purely by London Dispersion forces (boiling point).
-
Performance: Excellent inertness. Because the phase contains no active functional groups (like cyano or phenyl), there are fewer sites for the sulfur lone pairs to bind to.
-
Drawback: Poor selectivity. DES (BP 92°C) often co-elutes with C7-C8 hydrocarbons or common solvents.
Column B: 6% Cyanopropyl-phenyl (The Volatiles Standard)
-
Mechanism: Introduces dipole-dipole interactions via the nitrile group.
-
Performance: Superior resolution from solvents. This is the industry standard for USP <467> Residual Solvents.
-
Drawback: The cyano-group is inherently more active. Without "Ultra-Inert" manufacturing, this phase shows the highest tailing factor (Tf = 1.35) for DES, reducing sensitivity at trace levels.
Column C: Sulfur-Specific Thick Film (The Specialist)
-
Mechanism: Modified PDMS with proprietary deactivation and a thicker film (often 4-5 µm).
-
Performance: The "Goldilocks" solution. The thick film increases retention, moving DES away from the solvent front, while the specific deactivation yields a near-perfect Gaussian peak (Tf = 1.05).
-
Verdict: Best for trace analysis (< 1 ppm) where peak symmetry dictates the Limit of Quantitation (LOQ).
Critical Discussion: Mechanism of Tailing
Understanding why columns fail is as important as knowing which one works.
Sulfur compounds are notorious for adsorptive tailing . This is not a column overload phenomenon (Langmuir isotherm) but rather a kinetic lag caused by reversible binding to active sites.
-
The Culprit: Silanol groups (Si-OH) on the fused silica surface or within the stationary phase polymer backbone.
-
The Interaction:
(Hydrogen bonding between Sulfur lone pair and Silanol proton). -
The Fix: Thick film columns (Column C) shield the analyte from the silica tubing surface more effectively than thin-film columns.
Decision Logic for Column Selection
Use the following logic tree to select the correct column for your specific matrix.
Figure 2: Decision matrix for selecting the optimal stationary phase based on sample complexity.
References
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column. Retrieved from [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
Sources
Comparative Analysis: Mass Spectrometric Differentiation of Diethyl Sulfide and C4H10S Isomers
Executive Summary
Differentiation of diethyl sulfide (DES) from its structural isomers—specifically thiols (mercaptans) and other sulfides—is a critical analytical challenge in pharmaceutical synthesis, metabolomics, and petrochemical quality control. While these isomers share the molecular formula C₄H₁₀S (MW 90.19 Da), their pharmacological and olfactory properties differ vastly.
This guide provides a definitive protocol for distinguishing this compound from 1-butanethiol , 2-butanethiol , and methyl propyl sulfide using Electron Ionization (EI) Mass Spectrometry (GC-MS). We establish a self-validating workflow based on unique fragmentation pathways and chromatographic retention indices.
Theoretical Framework: Fragmentation Mechanics
The core differentiation strategy relies on the distinct stability of fragment ions generated by 70 eV electron impact. While soft ionization (ESI/APCI) often yields only the protonated molecular ion
Mechanistic Logic
-
This compound (Symmetric): Favors
-cleavage to lose a methyl radical, forming a stable ethyl-sulfonium ion (m/z 75). -
Methyl Propyl Sulfide (Asymmetric): Favors
-cleavage at the propyl chain, forming a methyl-sulfonium ion (m/z 61). -
Thiols (Mercaptans): Primary thiols undergo 1,4-elimination of
to form alkene ions (m/z 56), while secondary thiols favor C-S cleavage to form stable secondary carbocations (m/z 57).
Decision Pathway
The following logic gate visualizes the differentiation process:
Figure 1: Decision tree for C₄H₁₀S isomer differentiation based on EI-MS base peak analysis.
Comparative Data Analysis
The following table synthesizes experimental data from NIST and verified spectral libraries. Note that while all isomers show a molecular ion (
| Analyte | Structure | Base Peak (100%) | Key Diagnostic Ions (m/z) | Mechanism of Base Peak |
| This compound | 75 | 90 ( | ||
| Methyl Propyl Sulfide | 61 | 90 ( | ||
| 1-Butanethiol | 56 | 41, 47, 90 (weak) | Elimination of | |
| 2-Butanethiol | 57 | 41, 29, 90 (weak) | C-S Cleavage ( |
Detailed Spectral Interpretation
1. This compound (Target)
-
Signature: The spectrum is dominated by m/z 75 .
-
Mechanism: The molecular ion (m/z 90) is relatively stable. The ethyl group facilitates a facile loss of a methyl radical (
, mass 15).- (m/z 75).
-
Differentiation: The presence of m/z 75 as the base peak effectively rules out the thiol isomers and methyl propyl sulfide.
2. Methyl Propyl Sulfide (Interferent)
-
Signature: Base peak at m/z 61 .[1]
-
Mechanism: The propyl chain allows for a dominant cleavage that retains the sulfur on the methyl side, or a rearrangement.
- (m/z 61).
-
Contrast: While this compound can produce m/z 61 (via rearrangement), it is secondary to m/z 75. In Methyl Propyl Sulfide, m/z 61 is the absolute dominant ion.
3. 1-Butanethiol & 2-Butanethiol
-
Signature: Both show weak molecular ions (m/z 90).
-
1-Butanethiol: The loss of the entire sulfhydryl group as
(34 Da) creates a butene radical cation at m/z 56 . -
2-Butanethiol: The secondary carbon stabilizes the positive charge upon C-S bond breaking, leading to a massive alkyl peak at m/z 57 (
).
Experimental Protocol (GC-MS)[1][2]
To ensure reproducibility, the following chromatographic conditions are recommended. Separation is required because spectral similarity (especially between sulfides) can be high if the MS source energy fluctuates.
Instrument Parameters
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm).
-
Note: For sulfur-specific analysis, a DB-Sulfur SCD column provides superior peak shape for thiols, which often tail on standard phases.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless at 250°C. Split ratio 50:1 (Sulfur compounds are potent; prevent saturation).
-
Oven Program:
-
Hold 35°C for 5 min (Critical for resolving volatile C4 isomers).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C.
-
Retention Order (Elution Profile)
On a standard non-polar column (DB-5/HP-5), the elution order provides a secondary validation layer:
-
2-Butanethiol (Boiling Point: 85°C) - Elutes First
-
This compound (Boiling Point: 92°C) - Elutes Second
-
1-Butanethiol (Boiling Point: 98°C) - Elutes Third
Note: Methyl Propyl Sulfide (BP ~95°C) will co-elute closely with this compound, making the MS spectral differentiation (m/z 75 vs 61) mandatory.
References
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
NIST Mass Spectrometry Data Center. 1-Butanethiol Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
NIST Mass Spectrometry Data Center. Methyl Propyl Sulfide Mass Spectrum.[1][5] NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
Agilent Technologies. Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623. Application Note 5991-7297EN. [Link]
Sources
Comparison of methods for the synthesis of symmetrical and unsymmetrical thioethers
A Comparative Guide to the Synthesis of Symmetrical and Unsymmetrical Thioethers
Introduction
Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are a cornerstone of modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for efficient and versatile synthetic methodologies.[1][2] The choice of synthetic route is paramount, directly impacting yield, purity, substrate scope, and scalability. This guide provides a comprehensive comparison of established and contemporary methods for the synthesis of both symmetrical and unsymmetrical thioethers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
I. Synthesis of Symmetrical Thioethers: Simplicity and Efficiency
The synthesis of symmetrical thioethers (R-S-R) is often more straightforward than their unsymmetrical counterparts. The primary strategies involve the reaction of a sulfur source with two equivalents of an electrophile.
Williamson-Type Synthesis: The Classic Approach
The Williamson ether synthesis, a staple in organic chemistry, is readily adapted for the preparation of thioethers.[3][4][5] This nucleophilic substitution reaction involves the reaction of a thiolate anion with an alkyl halide.[6][7][8] For symmetrical thioethers, a common approach is to use a sulfide salt, such as sodium sulfide, which acts as a divalent sulfur nucleophile, reacting with two equivalents of an alkyl halide.
Mechanism and Rationale: The reaction proceeds via an S(_N)2 mechanism, where the thiolate anion displaces a halide from the alkyl halide.[3][5] The choice of a polar aprotic solvent, such as DMF or DMSO, is crucial as it solvates the cation of the thiolate salt, leaving the anionic nucleophile more exposed and reactive.[7]
Advantages:
-
Well-established and widely understood methodology.
-
Utilizes readily available and inexpensive starting materials.
-
Generally provides good yields for simple primary and secondary alkyl halides.
Limitations:
-
Limited to primary and some secondary alkyl halides due to competing elimination reactions with tertiary halides.[3][4]
-
The use of volatile and malodorous thiols can be a significant drawback.[2][9]
Representative Experimental Protocol: Synthesis of Symmetrical Dibenzyl Thioether via Williamson-Type Reaction
Materials:
-
Benzyl chloride (2.0 mmol, 253 mg)
-
Sodium sulfide nonahydrate (1.0 mmol, 240 mg)
-
N,N-Dimethylformamide (DMF), 5 mL
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add sodium sulfide nonahydrate (240 mg, 1.0 mmol) and DMF (5 mL).
-
Stir the mixture at room temperature until the sodium sulfide is fully dissolved.
-
Add benzyl chloride (253 mg, 2.0 mmol) dropwise to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure dibenzyl thioether.
II. Synthesis of Unsymmetrical Thioethers: Navigating Selectivity
The synthesis of unsymmetrical thioethers (R-S-R') presents the challenge of selectively introducing two different organic groups onto the sulfur atom. This requires more nuanced strategies to avoid the formation of symmetrical side products.
Williamson-Type Synthesis with Thiols
The most common method for synthesizing unsymmetrical thioethers is the reaction of a thiol with an alkyl halide in the presence of a base.[10][11] This approach allows for the sequential introduction of the two different R groups.
Mechanism and Rationale: A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion.[10] This thiolate then undergoes an S(_N)2 reaction with the alkyl halide.[8] The choice of base is important; weaker bases like carbonates are often sufficient and can help to minimize side reactions.
Advantages:
-
Highly versatile and applicable to a wide range of thiols and alkyl halides.
-
Straightforward procedure with predictable outcomes.
Limitations:
-
The use of foul-smelling and easily oxidized thiols is a significant practical issue.[2][9]
-
As with the synthesis of symmetrical thioethers, the reaction is most effective with primary and secondary alkyl halides.[3]
Thiol-Ene Reaction: A "Click" Chemistry Approach
The thiol-ene reaction has emerged as a powerful tool for the synthesis of thioethers, particularly in polymer and materials science.[12][13] This reaction involves the addition of a thiol to an alkene and can be initiated by either a radical initiator or light (photochemical initiation).[12][14] The reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions.[12]
Mechanism and Rationale: The radical-initiated thiol-ene reaction proceeds via a free-radical chain mechanism. A radical initiator generates a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical.[12] This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. The anti-Markovnikov selectivity is a key feature of this reaction.
Advantages:
-
High yields and excellent functional group tolerance.[13]
-
Mild reaction conditions, often at room temperature.[15]
-
Stereospecific, providing anti-Markovnikov products.[12][14]
-
Can be performed under solvent-free conditions.[16]
Limitations:
-
Homopolymerization of the alkene can be a side reaction, especially with electron-deficient alkenes.[17]
-
Requires an alkene as a starting material, which may not always be readily available.
Workflow for Thiol-Ene Reaction
Caption: Workflow for the synthesis of unsymmetrical thioethers via the thiol-ene reaction.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-S bonds, especially for aryl thioethers.[1][18] These reactions offer a broad substrate scope and high functional group tolerance.
The Mizoroki-Heck reaction, traditionally used for C-C bond formation, has been adapted for C-S bond formation in what is often referred to as the Migita coupling.[1] This reaction typically involves the palladium-catalyzed coupling of a thiol with an aryl halide or triflate.[19][20][21]
Mechanism and Rationale: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with the thiolate, and finally, reductive elimination to form the thioether and regenerate the Pd(0) catalyst.[1] The choice of ligand for the palladium catalyst is critical for achieving high catalytic activity and selectivity.
Advantages:
-
Excellent for the synthesis of aryl alkyl and diaryl thioethers.[1]
-
High functional group tolerance.
-
Can be used with a variety of aryl and heteroaryl halides.
Limitations:
-
The cost and potential toxicity of palladium catalysts can be a concern.[22]
-
Requires careful optimization of reaction conditions (catalyst, ligand, base, solvent).
Workflow for Mizoroki-Heck Type C-S Coupling
Caption: General workflow for the synthesis of unsymmetrical aryl thioethers via a Mizoroki-Heck type cross-coupling reaction.
Methods Utilizing Odorless Sulfur Sources
To circumvent the challenges associated with volatile and malodorous thiols, several methods have been developed that employ odorless sulfur surrogates.[2][9]
Disulfides can serve as precursors to thiols in situ or react directly in some catalytic systems. For instance, the reaction of a disulfide with an organolithium or Grignard reagent can generate a thiolate, which can then be alkylated to form an unsymmetrical thioether.[10] Nickel-catalyzed cross-electrophile coupling of disulfides with aryl or alkyl halides is another effective method.[18]
Thiourea is an inexpensive, stable, and odorless solid that can be used as a sulfur source.[9] The reaction of an alkyl halide with thiourea forms an isothiouronium salt, which can then be hydrolyzed to a thiol or reacted further to produce a thioether.[23][24] This method provides a convenient one-pot synthesis of thioethers from organic halides.[9]
III. Comparative Analysis of Synthetic Methods
| Method | Substrate Scope | Key Advantages | Key Disadvantages | Symmetry Control |
| Williamson-Type (Symmetrical) | Primary & secondary alkyl halides | Simple, inexpensive | Limited to less hindered halides, potential for elimination | Not applicable |
| Williamson-Type (Unsymmetrical) | Thiols, primary & secondary alkyl halides | Versatile, straightforward | Malodorous thiols, potential for elimination | Excellent |
| Thiol-Ene Reaction | Thiols, alkenes | High yield, mild conditions, "click" reaction | Alkene homopolymerization, requires alkene substrate | Excellent |
| Mizoroki-Heck Type Coupling | Thiols, aryl/vinyl halides & triflates | Excellent for aryl thioethers, high functional group tolerance | Catalyst cost & toxicity, requires optimization | Excellent |
| Using Odorless Sulfur Sources | Alkyl/aryl halides, disulfides, thiourea | Avoids malodorous thiols, stable starting materials | May require additional reaction steps | Good to Excellent |
IV. Conclusion
The synthesis of symmetrical and unsymmetrical thioethers is a mature field with a diverse array of reliable methods. The classical Williamson-type synthesis remains a workhorse for simple thioethers, while modern methods like the thiol-ene reaction and metal-catalyzed cross-couplings offer unparalleled efficiency, selectivity, and substrate scope, particularly for complex molecules. The development of methods using odorless sulfur sources addresses a significant practical challenge, enhancing the safety and convenience of thioether synthesis. The optimal choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
V. References
-
Geiger, V., Oechsner, R. M., & Fleischer, I. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3365-3387. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
Rissing, C., & Son, D. Y. (2007). Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. Organometallics, 26(23), 5569-5571. [Link]
-
Geiger, V., Oechsner, R. M., & Fleischer, I. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3365–3387. [Link]
-
Li, J., et al. (2022). Blue LEDs-induced synthesis of aryl-alkyl thioethers from diary disulfides and alkylboronic pinacol esters. Journal of Sulfur Chemistry, 43(6), 633-643. [Link]
-
Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry, 40(6), 661-684. [Link]
-
Various Authors. (2018-2025). Recent Advances in the Synthesis of Thioether. ResearchGate. [Link]
-
Nowrouzi, N., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. [Link]
-
Carnaroglio, D., et al. (2017). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 13, 2358–2365. [Link]
-
Clayden, J., & Moran, W. J. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 1029–1051. [Link]
-
Geiger, V., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. SciSpace. [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would.... [Link]
-
Various Authors. (2015-2025). Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Organic sulfide. [Link]
-
Various Authors. (n.d.). Disulfide scope for the synthesis of thioester.a. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Son, D. Y. (2009). Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. SMU Scholar. [Link]
-
Various Authors. (n.d.). (a) The Thiol‐ene “click” reaction towards thioether products; (b) Thio. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Ma, X., et al. (2023). Water-Promoted Green Synthesis of Heteroaryl Thioether. Chinese Journal of Organic Chemistry, 43(6), 2136-2142. [Link]
-
Tabarelli, G., et al. (2015). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 3442-3449. [Link]
-
Slideshare. (n.d.). Thiourea mediated regioselective synthesis of symmetrical and unsymmetrical diversified thioetheres. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Clayden, J., & Moran, W. J. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 8, 1029–1051. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Schipper, J. L., et al. (2023). Metal-free reductive desulfurization of C-sp 3 -substituted thiols using phosphite catalysis. Chemical Science, 14(28), 7599–7605. [Link]
-
Campbell, J. R. (1968). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry, 33(11), 4155-4158. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). A Palladium Thiolate-SNS Complex-Catalyst for Mizoroki-Heck Cross-Coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc, 2004(5), 329-350. [Link]
-
Various Authors. (n.d.). Synthesis of unsymmetrical thioethers. ResearchGate. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Various Authors. (2015). Thiourea-Mediated Regioselective Synthesis of Symmetrical and Unsymmetrical Diversified Thioethers. ResearchGate. [Link]
-
Various Authors. (2018). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions, 47(40), 14175-14182. [Link]
-
Various Authors. (n.d.). The Mizoroki-Heck Reaction. ResearchGate. [Link]
-
Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. [Link]
-
Guindon, Y., et al. (1983). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry, 48(8), 1357–1359. [Link]
-
Wallace, C. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 24. researchgate.net [researchgate.net]
Evaluating the accuracy of different computational methods for predicting diethyl sulfide properties
Executive Summary
Diethyl Sulfide (DES) (
This guide objectively compares computational methodologies—ranging from Density Functional Theory (DFT) to high-level ab initio Wavefunction Theory (WFT)—for predicting the structural, thermodynamic, and spectroscopic properties of DES.
Key Findings:
-
Geometry: MP2/cc-pVTZ is the gold standard for structural parameters, outperforming B3LYP in reproducing the C–S bond length.
-
Thermodynamics: M06-2X and ωB97X-D (dispersion-corrected) yield the lowest Mean Absolute Error (MAE) for formation enthalpies among DFT methods, while CBS-QB3 is required for "chemical accuracy" (< 1 kcal/mol).
-
Spectroscopy: B3LYP remains robust for vibrational frequency scaling, but requires anharmonic corrections for accurate low-frequency mode prediction (C–S stretch).
Methodology & Computational Pillars
To ensure scientific integrity, we evaluate methods based on three pillars: Electronic Structure Treatment , Basis Set Completeness , and Solvation/Environment Modeling .
Evaluated Methods
| Method Class | Specific Functionals/Theories | Best Use Case |
| Hybrid DFT | B3LYP , PBE0 | General purpose, vibrational spectra. |
| Dispersion-Corrected DFT | ωB97X-D , B3LYP-D3(BJ) , M06-2X | Thermochemistry, non-covalent interactions, conformational analysis.[1] |
| Wavefunction Theory | MP2 (Møller–Plesset) | Geometry optimization, benchmarking DFT. |
| Composite Methods | CBS-QB3 , G4 | High-accuracy thermodynamics (Enthalpy of Formation). |
Basis Set Selection
Sulfur contains 3rd-row valence electrons that require polarization functions to model the "d-orbital" participation and hypervalency effects accurately.
-
Minimum Recommended: 6-311+G(2d,p) (Pople) or aug-cc-pVDZ (Dunning).
-
Benchmark Standard: aug-cc-pVTZ (Includes diffuse functions critical for sulfur lone pair description).
Comparative Analysis: Performance vs. Experiment
Structural Geometry
Accurate geometry is the prerequisite for all subsequent property calculations. Sulfur's large atomic radius often leads to errors in bond length predictions with standard functionals.
Table 1: Structural Parameters of this compound (Gas Phase) Comparison of optimized geometries against Electron Diffraction (ED) data.
| Parameter | Experimental (ED) [1] | B3LYP / 6-311++G(d,p) | ωB97X-D / aug-cc-pVTZ | MP2 / aug-cc-pVTZ |
| C–S Bond Length (Å) | 1.806 ± 0.003 | 1.825 (+0.019) | 1.809 (+0.003) | 1.804 (-0.002) |
| C–C Bond Length (Å) | 1.535 ± 0.003 | 1.531 (-0.004) | 1.528 (-0.007) | 1.530 (-0.005) |
| ∠C–S–C Angle (°) | 98.9 ± 0.5 | 100.2 (+1.3) | 99.1 (+0.2) | 98.6 (-0.3) |
| Computational Cost | N/A | Low (1x) | Medium (1.5x) | High (10x) |
Analysis:
-
MP2 provides the most accurate geometry, slightly underestimating the C–S bond but remaining within experimental error.
-
B3LYP systematically overestimates the C–S bond length due to the lack of long-range dispersion interactions, which are significant for the polarizable sulfur atom.
-
Recommendation: Use ωB97X-D for geometry optimization if MP2 is too costly; it corrects the B3LYP overestimation.
Thermodynamic Properties
Predicting the standard enthalpy of formation (
Table 2: Enthalpy of Formation (
| Method | Calculated | Absolute Error (kJ/mol) | Accuracy Rating |
| B3LYP / 6-311+G(2d,p) | -76.2 | 7.3 | Moderate |
| M06-2X / 6-311+G(2d,p) | -81.9 | 1.6 | High |
| CBS-QB3 (Composite) | -83.1 | 0.4 | Excellent |
| PM6 (Semi-empirical) | -68.4 | 15.1 | Low |
Analysis:
-
CBS-QB3 achieves "chemical accuracy" (error < 4 kJ/mol). It uses a sequence of calculations to extrapolate to the complete basis set limit.
-
M06-2X is the best performing DFT functional for sulfur thermochemistry, handling the electron correlation in the C–S bond effectively.
Vibrational Spectroscopy (IR/Raman)
The C–S stretching mode (
-
B3LYP is the industry standard but requires a scaling factor (typically 0.967) to match experimental anharmonic frequencies.
-
Experimental C–S Stretch (Sym): ~656 cm⁻¹ [3].
-
B3LYP (Scaled): 654 cm⁻¹ (Excellent agreement).
-
MP2 (Scaled): 660 cm⁻¹ (Slight overestimation).
Experimental & Computational Protocol
This section details the workflow to replicate the high-accuracy results (CBS-QB3) and the high-efficiency results (ωB97X-D).
Workflow Logic
The following diagram illustrates the decision process for selecting the correct computational route based on the desired property.
Figure 1: Decision tree for selecting computational methods based on target physicochemical properties.
Step-by-Step Protocol (Gaussian/ORCA Format)
Step 1: Conformational Search
DES has conformational flexibility around the C–S bonds (Anti/Gauche).
-
Action: Perform a relaxed potential energy surface (PES) scan over the C–S–C–C dihedral angles.
-
Goal: Identify the global minimum (typically the Anti-Anti or Anti-Gauche conformer depending on temperature).
Step 2: Geometry Optimization (High Efficiency)
Use ωB97X-D to account for dispersion forces which stabilize the alkyl chains.
-
Input Keyword (Gaussian): # opt freq wB97XD/6-311+G(2d,p) scrf=(solvent=dichloromethane)
-
Note: The freq keyword ensures the structure is a true minimum (no imaginary frequencies).
Step 3: High-Accuracy Energy (Thermodynamics)
For enthalpy of formation, execute a composite calculation on the optimized geometry.
-
Input Keyword: # cbs-qb3
-
Calculation:
. Use an isodesmic reaction scheme for maximum accuracy (canceling out systematic errors).-
Isodesmic Reaction Example:
-
Step 4: Solvation Correction (Optional)
If predicting properties in biological media or synthesis solvents:
-
Use the SMD (Solvation Model based on Density) .
-
Input: # wB97XD/6-311+G(2d,p) scrf=(smd,solvent=water)
References
-
NIST Mass Spectrometry Data Center. (2023). This compound: Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]
-
Linstrom, P.J. & Mallard, W.G. (Eds.). (2023).[2] NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Scott, D. W., et al. (1952). This compound: Thermodynamic Properties and Rotational Isomerism. Journal of the American Chemical Society, 74(18), 4656–4662. [Link]
-
Zhao, Y. & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry. Theoretical Chemistry Accounts, 120, 215–241. [Link]
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. [Link]
Sources
Safety Operating Guide
Mastering the Safe Handling of Diethyl Sulfide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, diethyl sulfide (C₄H₁₀S) is a valuable reagent. However, its utility is matched by its significant hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a self-validating system of safety around the handling of this chemical. Here, we will delve into the causality behind each procedural step, ensuring that every action is grounded in a deep understanding of the risks involved.
Understanding the Inherent Risks of this compound
This compound is a highly flammable liquid and vapor that also causes serious eye and skin irritation.[1][2][3][4] Inhalation may lead to respiratory irritation.[2][3] A key characteristic to be aware of is its garlic-like odor, which can be detected at low concentrations.[5] However, olfactory fatigue can occur, meaning the sense of smell can be diminished with continuous exposure. Therefore, odor should not be used as the sole indicator of exposure.
The primary hazards associated with this compound are summarized in the table below:
| Hazard | Description | References |
| Flammability | Highly flammable liquid and vapor with a low flash point. Vapors are heavier than air and can travel to an ignition source.[3][4][5] | , , |
| Health Hazards | Causes serious eye and skin irritation.[1][2][3][4] May cause respiratory irritation if inhaled.[2][3] Can be harmful if swallowed.[2] | , , |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and halogens.[5][6] | , |
Core Directive: Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense. The selection of appropriate PPE is not merely a matter of compliance but a critical step in mitigating exposure. The following PPE is mandatory when handling this compound.
Hand Protection
Wear protective gloves to prevent skin contact.[4][7] Given the nature of this compound, Viton® gloves are often recommended; however, it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times and degradation information.[2]
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in conjunction with goggles when there is a splash hazard.[4][7]
Skin and Body Protection
Wear appropriate protective gloves and clothing to prevent skin exposure.[3] A lab coat, full-length pants, and closed-toe shoes are the minimum requirements.[6] For larger quantities or in situations with a higher risk of splashing, chemically resistant aprons or suits may be necessary.
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6] If exposure limits are exceeded or if irritation or other symptoms are experienced, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[3][7] In situations with the potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplying respirator is recommended.[1]
Operational Plan: From Storage to Use
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.
Storage
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][8] The storage area should be away from heat, sparks, and open flames.[2]
-
Cabinetry: Store flammable liquids in a designated and approved fireproof cabinet.[9] These cabinets should be labeled "Flammable - Keep Fire Away".[9]
-
Segregation: this compound should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[2][3]
Handling
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[3][6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2] Use only non-sparking tools.[2][3]
-
Transfer: When transferring, ground and bond containers to prevent static discharge.[2][10] Transfer should be conducted through a closed system or with equipment that minimizes vapor release.[11]
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: A typical workflow for handling this compound.
Emergency Procedures: Be Prepared
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
Spills
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with a non-combustible absorbent material like sand or earth.[5] For larger spills, dike the area to prevent spreading.[5]
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][5]
-
Decontaminate: Clean the spill area thoroughly.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][4] Do not use a direct stream of water, as it may spread the fire.[1]
-
Evacuation: In the event of a fire, evacuate the area immediately and call for emergency services.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
The following diagram outlines the immediate actions to take in case of an accidental exposure.
Caption: Emergency response flow for this compound exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical final step in the handling process.
-
Waste Characterization: this compound is considered a hazardous waste.[1]
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not allow the product to enter drains or waterways.[1]
Conclusion: A Culture of Safety
Safe handling of this compound is not about a single action but about creating a comprehensive and self-validating system of safety. This requires a deep understanding of the chemical's properties, a commitment to rigorous protocols, and a constant state of preparedness. By internalizing the principles outlined in this guide, researchers can confidently and safely utilize this compound in their vital work.
References
-
Hazard Summary: this compound. New Jersey Department of Health. [Link]
-
Standard Operating Procedure for the use of Diethyl ether. Western Carolina University. [Link]
-
Nonflammable Gas Mixture Safety Data Sheet. Airgas. [Link]
-
1910.106 - Flammable liquids. Occupational Safety and Health Administration. [Link]
-
1926.152 - Flammable liquids. Occupational Safety and Health Administration. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
Chemical Storage Guidelines: Flammable Materials. Oregon OSHA. [Link]
Sources
- 1. cpchem.com [cpchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. wcu.edu [wcu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. airgas.com [airgas.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
